4,5-Dimethyl-2-(phenyldiazenyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82204. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-phenyldiazenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(14(17)9-11(10)2)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEPVWIRTRUBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59380-22-2 | |
| Record name | NSC82204 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-PHENYLAZO-3,4-XYLENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-2-(phenyldiazenyl)phenol is an azo compound belonging to the larger class of azo dyes. Its molecular structure, characterized by a phenylazo group attached to a dimethyl-substituted phenol ring, makes it a subject of interest in various chemical and biological research areas. The presence and position of the methyl and hydroxyl groups significantly influence the molecule's electronic properties, solubility, and potential for biological activity. This document provides a comprehensive overview of the core physicochemical properties of this compound, details on its synthesis, and a look into the potential biological relevance of this class of compounds.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that while identifiers and computed properties are available, specific experimental data such as melting point, boiling point, and pKa for this exact molecule are not widely published. Therefore, data for analogous compounds are provided for comparison where available.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dimethyl-2-phenyldiazenylphenol[1] |
| Synonyms | 6-Phenylazo-3,4-xylenol, 4,5-dimethyl-2-phenylazophenol |
| CAS Number | 59380-22-2[1][2] |
| Molecular Formula | C₁₄H₁₄N₂O[1][2] |
| InChI Key | SPEPVWIRTRUBBB-UHFFFAOYSA-N[2] |
Quantitative Physicochemical Data
This table presents computed and, where available, experimental data.
| Property | Value | Data Type |
| Molecular Weight | 226.27 g/mol [1][2] | Computed |
| Exact Mass | 226.110613074 Da[1] | Computed |
| XLogP3 | 4.1[1] | Computed |
| Topological Polar Surface Area | 45 Ų[1] | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 2 | Computed |
Physicochemical Data of Analogous Compounds
For context, the following table provides experimental data for the related, non-methylated compound, 4-(phenyldiazenyl)phenol.
| Property | Value | Compound |
| Melting Point | 150-152 °C[3] | 4-(phenyldiazenyl)phenol |
| Boiling Point | 230 °C at 20 mmHg[3] | 4-(phenyldiazenyl)phenol |
| pKa | 8.93 ± 0.13 | 4-(phenyldiazenyl)phenol (Predicted)[3] |
| Water Solubility | Insoluble | 4-(phenyldiazenyl)phenol[3] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, and ether[3] | 4-(phenyldiazenyl)phenol |
Experimental Protocols
General Synthesis of 2-(Phenyldiazenyl)phenols
The synthesis of this compound follows the classic two-step process for creating azo dyes: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an activated nucleophile like a phenol.[2]
Step 1: Diazotization of Aniline
-
Aniline is dissolved in an acidic solution, typically hydrochloric acid, and cooled to a temperature between 0-5 °C in an ice bath.
-
A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution.
-
The temperature is strictly maintained below 5 °C to prevent the decomposition of the resulting diazonium salt.
-
The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. The formation of the benzenediazonium chloride salt is the key outcome of this step.
Step 2: Azo Coupling with 4,5-Dimethylphenol
-
4,5-Dimethylphenol is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the more nucleophilic phenoxide ion. This solution is also cooled.
-
The cold diazonium salt solution from Step 1 is slowly added to the chilled 4,5-dimethylphenoxide solution.
-
The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the activated aromatic ring of the phenoxide. The hydroxyl group directs the substitution to the ortho position, resulting in the formation of this compound.
-
The final product, being an azo dye, will precipitate out of the solution and can be collected by filtration.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General synthesis workflow for azo dyes.
Biological Activity and Significance
While specific signaling pathways for this compound have not been detailed in the literature, the broader class of azo compounds containing phenolic moieties is recognized for a range of biological activities. These include potential antimicrobial, antioxidant, and anti-inflammatory properties.[2]
Recent studies on novel 2-(phenyldiazenyl)phenol-based azo dyes have demonstrated their potential as antifungal agents, showing remarkable efficiency in reducing the growth of various Candida strains.[4] Other research has focused on synthesizing derivatives of 2-(phenylimino methyl) phenols for evaluation as potential antibacterial agents against various human pathogens.
The presence of the two methyl groups on the phenolic ring of this compound influences the molecule's steric and electronic properties.[2] This substitution can affect its solubility, reactivity, and ultimately, its biological activity when compared to non-methylated analogues.[2] Consequently, this compound serves as a valuable model for structure-activity relationship (SAR) studies, aiding researchers in the rational design of new azo compounds with tailored therapeutic or industrial functionalities.[2]
References
Synthesis Pathway of 4,5-Dimethyl-2-(phenyldiazenyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, a valuable organic compound in various research and development applications. This document outlines the core synthesis pathway, detailed experimental protocols, and key characterization data.
Introduction
This compound is an aromatic azo compound characterized by a phenylazo group substituted onto a 4,5-dimethylphenol moiety. Azo compounds are a significant class of organic molecules known for their vibrant colors and diverse applications, including as dyes, pigments, and indicators. In the pharmaceutical and life sciences sectors, substituted phenols and azo compounds are investigated for their potential biological activities. The synthesis of this specific molecule involves a classic and well-established chemical transformation known as azo coupling.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Diazotization of Aniline: Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary aromatic amine into a reactive benzenediazonium salt.
-
Azo Coupling with 4,5-Dimethylphenol: The freshly prepared benzenediazonium salt is then reacted with 4,5-dimethylphenol. The electron-rich phenol undergoes electrophilic aromatic substitution, with the diazonium ion acting as the electrophile. The coupling reaction typically occurs at the ortho position to the hydroxyl group, which is activated and sterically accessible, to yield the final product, this compound.
The overall reaction is depicted in the following workflow diagram.
Caption: A logical workflow illustrating the two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for azo dye synthesis.
Diazotization of Aniline
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, add aniline (e.g., 10 mmol) and a solution of concentrated hydrochloric acid (e.g., 25 mL) in water (e.g., 25 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (e.g., 10 mmol) in cold distilled water (e.g., 15 mL).
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the benzenediazonium chloride.
Azo Coupling with 4,5-Dimethylphenol
Materials:
-
4,5-Dimethylphenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Benzenediazonium chloride solution (from step 3.1)
Procedure:
-
In a separate 500 mL beaker, dissolve 4,5-dimethylphenol (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold benzenediazonium chloride solution to the cold 4,5-dimethylphenol solution with vigorous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O | |
| Molecular Weight | 226.27 g/mol | |
| CAS Number | 59380-22-2 | |
| Appearance | Expected to be a colored solid | General property of azo dyes |
| Melting Point | Not explicitly reported in literature; expected to be in the range of similar azo phenols. | Inferred from related compounds |
| Yield | Dependent on reaction scale and purification; typically moderate to high for azo coupling reactions. | Inferred from related syntheses |
| ¹H NMR (Expected) | Signals for aromatic protons, two methyl groups, and a phenolic hydroxyl proton. | [1] |
| ¹³C NMR (Expected) | Signals for aliphatic methyl carbons and twelve aromatic carbons. | [1] |
Mandatory Visualization
The following diagram illustrates the logical relationship in the synthesis process.
Caption: A flowchart detailing the sequential steps in the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward process based on the fundamental principles of diazotization and azo coupling. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the preparation and understanding of this compound. The provided protocols and data serve as a valuable resource for the laboratory synthesis and further investigation of this and related azo compounds.
References
Unraveling the Enigmatic Profile of 4,5-Dimethyl-2-(phenyldiazenyl)phenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-2-(phenyldiazenyl)phenol is a member of the azo compound family, characterized by the presence of a diazene group (-N=N-) connecting two aromatic rings. While this class of compounds has garnered interest for a diverse range of biological activities, a comprehensive understanding of the specific mechanism of action for this compound remains elusive in publicly available scientific literature. This technical guide synthesizes the current knowledge base, drawing parallels from related azo-phenol structures to provide a foundational understanding. Due to the limited specific data on this particular molecule, this document will focus on the general synthesis, potential biological activities observed in similar compounds, and the experimental approaches typically employed in their evaluation.
Physicochemical Properties
A solid starting point for understanding any compound is its fundamental physicochemical characteristics.
| Property | Value | Source |
| Molecular Formula | C14H14N2O | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| CAS Number | 59380-22-2 | PubChem[1] |
| Appearance | Not explicitly stated, but related compounds are often colored solids (e.g., orange, brown) | ChemBK[2] |
| Solubility | Not explicitly stated for this compound. Similar azo phenols are soluble in organic solvents like acetone, ethanol, benzene, and ether, but insoluble in water. | ChemBK[2] |
Synthesis of Azo Phenols: A General Workflow
The synthesis of 2-(phenyldiazenyl)phenol derivatives, including this compound, typically follows a well-established chemical pathway involving diazotization of an aromatic amine followed by an azo coupling reaction with a phenol.
Experimental Protocol: A Representative Synthesis of a 2-(Phenyldiazenyl)phenol Derivative
The following protocol is a generalized representation based on the synthesis of similar azo compounds.[2][3]
-
Diazotization of Aniline:
-
Aniline is dissolved in a solution of hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
-
The completion of the reaction to form the benzenediazonium salt is monitored, often using starch-iodide paper.
-
-
Azo Coupling:
-
In a separate vessel, 4,5-dimethylphenol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled.
-
The freshly prepared cold diazonium salt solution is then slowly added to the alkaline phenol solution with vigorous stirring.
-
The reaction mixture is typically kept at a low temperature to ensure efficient coupling at the ortho position to the hydroxyl group.
-
The resulting azo dye precipitates from the solution.
-
-
Purification:
-
The crude product is collected by filtration.
-
Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or diethyl ether.[4]
-
Potential Biological Activities and Mechanisms of Action: Inferences from Related Compounds
Antimicrobial Activity:
Several studies have demonstrated the antibacterial and antifungal properties of various 2-(phenyldiazenyl)phenol derivatives.[3][4][5][6] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of these compounds may facilitate their passage through the microbial cell wall.
Antioxidant Activity:
The phenolic hydroxyl group present in these molecules is a key structural feature that can contribute to antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.
Experimental Protocol: DPPH Free Radical Scavenging Assay
A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[3]
-
A solution of the test compound (e.g., this compound) at various concentrations is prepared in a suitable solvent like ethanol.
-
An equal volume of a DPPH solution in the same solvent is added to the test solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound. The percentage of inhibition is calculated and often compared to a standard antioxidant like ascorbic acid.
Future Directions and Conclusion
The existing body of research on azo phenols provides a strong rationale for investigating the specific biological activities and mechanism of action of this compound. The lack of detailed studies on this particular molecule presents an opportunity for novel research.
Future investigations should focus on:
-
Broad-spectrum biological screening: Evaluating its activity against a wide range of bacterial and fungal strains, as well as cancer cell lines.
-
Enzyme inhibition assays: Investigating its potential to inhibit specific enzymes, such as cyclooxygenases or lipoxygenases, which are often implicated in inflammation.
-
Signaling pathway analysis: Should a significant biological activity be identified, elucidating the underlying signaling pathways through techniques like Western blotting and reporter gene assays will be crucial. For instance, investigating its impact on pathways like NF-κB or MAPK, which are central to inflammation and cell proliferation, would be a logical next step.
References
- 1. This compound | C14H14N2O | CID 256014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the azo compound 4,5-Dimethyl-2-(phenyldiazenyl)phenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established principles for similar azo dyes, detailed experimental protocols for characterization, and expected trends in its physicochemical properties.
Introduction to this compound
This compound is an aromatic azo compound. The structure, characterized by a phenylazo group attached to a dimethyl-substituted phenol ring, suggests it is a colored, likely yellow-orange, compound with poor water solubility.[1] Azo dyes are known for their extensive industrial applications, and their derivatives are of interest in various fields, including materials science and pharmaceuticals. The solubility and stability of such compounds are critical parameters that influence their formulation, application, and biological activity.
The general class of azo dyes, to which this compound belongs, comprises 60-70% of all dyes used in the food and textile industries.[2] While many azo dyes are designed for high stability, their degradation can occur under specific environmental conditions.[2]
Predicted Physicochemical Properties
Based on its chemical structure and data for analogous compounds, the following properties for this compound can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₄N₂O | Based on chemical structure.[1] |
| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Yellow to orange solid | Typical for phenylazophenol structures. |
| Water Solubility | Low to Insoluble | The hydrophobic nature of the phenyl and dimethylphenol groups suggests poor aqueous solubility. |
| Organic Solvent Solubility | Soluble in polar organic solvents | Azo dyes are generally soluble in solvents like methanol, ethanol, acetone, and DMSO.[3][4] |
| Thermal Stability | Moderately to highly stable | The delocalized π-electron system across the azo bridge and aromatic rings contributes to thermal stability. However, decomposition at elevated temperatures is expected.[5][6] |
| Photostability | Susceptible to photo-isomerization and degradation | Azo dyes can undergo reversible trans-cis isomerization upon UV irradiation. Prolonged exposure can lead to irreversible degradation.[2] |
Solubility Profile
The solubility of an active compound is a critical factor in its development and application. For this compound, a comprehensive solubility profile across a range of solvents is necessary.
Qualitative Solubility
A preliminary assessment of solubility in various solvents of differing polarity provides a foundational understanding of the compound's behavior. The general principle of "like dissolves like" is a useful starting point.
Expected Qualitative Solubility:
| Solvent Class | Example Solvents | Expected Solubility |
| Non-polar | Hexane, Toluene | Low to Moderate |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High |
| Aqueous | Water, PBS (pH 7.4) | Very Low/Insoluble |
Quantitative Solubility Determination
For precise applications, quantitative solubility data is essential. The following table illustrates how such data should be presented. The values provided are hypothetical and serve as a template for experimental results.
Quantitative Solubility of this compound at 25°C (Hypothetical Data):
| Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mM) |
| Dichloromethane (DCM) | 9.1 | 50.0 | 221.0 |
| Acetone | 20.7 | 35.0 | 154.7 |
| Ethanol | 24.6 | 15.0 | 66.3 |
| Methanol | 32.6 | 10.0 | 44.2 |
| Water | 80.1 | < 0.1 | < 0.44 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the solubility of a compound in various solvents.[7]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column (e.g., C18) and UV-Vis detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary test can determine the necessary equilibration time.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at high speed to ensure complete separation of the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the analyte is determined by comparing its peak area to a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
Workflow for Solubility Determination:
Stability Profile
The stability of a compound under various conditions determines its shelf-life, handling requirements, and potential degradation pathways. For this compound, key stability aspects to consider are thermal, photolytic, and solution-state stability.
Thermal Stability
Thermal stability is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
-
TGA: Measures the change in mass of a sample as a function of temperature. It can identify the onset temperature of thermal decomposition. For a typical azo dye, decomposition might begin at temperatures above 200°C.[5]
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting and exothermic decomposition events.
Hypothetical Thermal Stability Data:
| Parameter | Value | Method |
| Melting Point | 160-165 °C | DSC |
| Decomposition Onset (T_onset) | 210 °C | TGA (in N₂ atmosphere) |
Photostability
Azo dyes are known to be sensitive to light, particularly UV radiation.[10] Photostability testing involves exposing the compound, both in solid state and in solution, to a standardized light source and monitoring its degradation over time.
Experimental Protocol for Photostability Testing:
Objective: To assess the degradation of this compound upon exposure to light.
Materials:
-
Solution of the compound in a relevant solvent (e.g., ethanol)
-
Quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
HPLC-UV system
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of known concentration of the compound.
-
Place the solution in a quartz cuvette and record its initial UV-Vis absorption spectrum and a baseline chromatogram (t=0).
-
Expose the sample to a controlled light source in a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by HPLC to quantify the remaining parent compound and identify any major degradation products.
-
Plot the percentage of the remaining parent compound as a function of exposure time to determine the degradation kinetics.
Logical Flow for Stability Assessment:
Solution Stability (pH Dependence)
The stability of the compound in aqueous or co-solvent systems at different pH values is crucial for developing liquid formulations. The phenolic hydroxyl group in this compound implies that its solubility and stability could be pH-dependent.
Expected Stability Trends:
-
Acidic Conditions (pH 1-3): Generally stable.
-
Neutral Conditions (pH 6-8): Likely to be stable.
-
Alkaline Conditions (pH > 9): Potential for increased degradation due to the deprotonation of the phenolic group, which may increase susceptibility to oxidation.
Hypothetical pH-Rate Profile at 25°C:
| pH | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) |
| 2.0 | > 365 | < 0.0019 |
| 5.0 | > 365 | < 0.0019 |
| 7.4 | 250 | 0.0028 |
| 9.0 | 90 | 0.0077 |
| 12.0 | 15 | 0.0462 |
Conclusion
References
- 1. This compound | C14H14N2O | CID 256014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]
- 4. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]
- 5. ijsrp.org [ijsrp.org]
- 6. Researching | Study on the Thermal Stability of Azo Dyes in Optical Storage [researching.cn]
- 7. youtube.com [youtube.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Theoretical Studies and DFT Calculations of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of theoretical studies, particularly Density Functional Theory (DFT) calculations, in the investigation of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their rich photophysical properties and wide-ranging applications, from industrial coloring to advanced materials and pharmaceuticals, have made them a subject of intense research. Theoretical and computational approaches offer invaluable insights into their electronic structure, spectral properties, reactivity, and potential toxicity, guiding the rational design of novel azo compounds with tailored functionalities.
Core Concepts in the Theoretical Study of Azo Dyes
Theoretical investigations of azo dyes primarily revolve around understanding their structure-property relationships. Key areas of exploration include:
-
Electronic Structure and Reactivity: The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and associated energy gaps are fundamental to predicting the chemical reactivity, stability, and electronic transitions of azo dyes.[1][2][3]
-
Spectroscopic Properties: A crucial aspect of azo dye research is the prediction and interpretation of their UV-Vis absorption spectra. Time-Dependent DFT (TD-DFT) is a powerful tool for calculating electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities.[1][4][5][6]
-
Azo-Hydrazone Tautomerism: Many azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these tautomers is influenced by the molecular structure, solvent, and pH, and significantly impacts the color and properties of the dye. DFT calculations can predict the relative stabilities of these tautomers.[7][8][9]
-
Solvatochromism: The change in color of a dye in response to the polarity of the solvent is known as solvatochromism. Theoretical models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can simulate the effect of different solvents on the electronic properties of azo dyes.[7][10][11]
-
Nonlinear Optical (NLO) Properties: Azo dyes with push-pull electronic systems can exhibit significant NLO properties, making them promising materials for optoelectronic applications. DFT calculations are employed to compute molecular polarizabilities and hyperpolarizabilities to assess their NLO activity.[1][4]
-
Toxicity and Degradation: Computational methods are increasingly used to predict the potential toxicity and degradation pathways of azo dyes. This is often achieved by studying their metabolic activation and reactivity towards biological macromolecules or their decomposition initiated by radicals.[10][12][13]
Methodologies and Protocols
The successful application of DFT to study azo dyes relies on the appropriate selection of computational methods and a systematic workflow.
Experimental Protocols (Cited from Literature)
While this guide focuses on theoretical studies, it is important to note that experimental validation is crucial. Commonly cited experimental techniques for characterizing azo dyes and validating computational results include:
-
Synthesis: Azo dyes are typically synthesized via a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound like a phenol or an aniline.[4][9]
-
Spectroscopic Characterization:
-
NMR Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR): Used to elucidate the molecular structure and investigate azo-hydrazone tautomerism.[4][8]
-
FTIR Spectroscopy: Provides information about the functional groups present in the molecule.[4]
-
UV-Vis Spectroscopy: Measures the absorption spectra of the dyes in various solvents to determine their λmax values and study solvatochromism.[4][7]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized dyes.[14]
-
Computational Protocols: A Step-by-Step DFT Workflow
The following outlines a typical workflow for the DFT-based study of an azo dye.
-
Molecular Structure Creation: The 3D structure of the azo dye molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is a critical step as the geometry influences all other calculated properties.
-
Functional: Common choices include B3LYP, CAM-B3LYP, M06-2X, and ωB97XD.[1][6][7][15] B3LYP is a widely used hybrid functional, while range-separated functionals like CAM-B3LYP and ωB97XD are often better for describing charge-transfer excitations.
-
Basis Set: Pople-style basis sets like 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) are frequently employed.[2][6][15][16] For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be used.[1]
-
-
Frequency Calculations: Performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies). These calculations also provide zero-point vibrational energies and thermal corrections.[7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the first electronic transition.[1]
-
Calculation of Electronic Properties: Various electronic properties are calculated from the optimized ground state geometry, including dipole moment, polarizability, and hyperpolarizability (for NLO studies).[4]
-
Excited State Calculations (TD-DFT): To predict the UV-Vis absorption spectrum, TD-DFT calculations are performed.
-
Solvent Effects: To model the behavior of the dye in solution, the calculations (geometry optimization and TD-DFT) are repeated using a continuum solvation model (e.g., CPCM or IEFPCM).[7][10]
-
Analysis of Reactivity and Toxicity: Fukui functions and other reactivity descriptors can be calculated to predict sites susceptible to nucleophilic, electrophilic, or radical attack, which is relevant for understanding degradation mechanisms and potential toxicity.[16][17]
Data Presentation: Quantum Chemical Parameters of Selected Azo Dyes
The following tables summarize representative quantitative data from DFT calculations on various azo dyes as reported in the literature. This allows for a comparative analysis of the performance of different computational methods.
Table 1: Comparison of Experimental and Calculated Maximum Absorption Wavelengths (λmax) of Azo Dyes.
| Azo Dye | Functional/Basis Set | Solvent | λmax (Experimental, nm) | λmax (Calculated, nm) | Reference |
| Disperse Red 73 | B3LYP/6-31G* | Not Specified | - | - | [16] |
| Thiazole Azo Dye A | TD-B3LYP/6-311++G | Chloroform | 623 | - | [1] |
| Thiazole Azo Dye B | TD-B3LYP/6-311++G | Chloroform | 619 | - | [1] |
| Thiazole Azo Dye C | TD-B3LYP/6-311++G | Chloroform | 687 | - | [1] |
| Tris_A derivative | CAM-B3LYP/6-31+G | DMSO | ~464 | ~457 | [4] |
| Di-A derivative | CAM-B3LYP/6-31+G** | DMSO | - | 457, 443 | [4] |
| Azo-imine 3 | B3LYP/6-311++g(2d,2p) | EtOH | 382, 485 | - | [15] |
| Hetarylazoindole 2 | B3LYP/6-31G(d) | CHCl₃ | 452 | - | [6] |
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps (ΔE) of Azo Dyes.
| Azo Dye | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| Thiazole Azo Dye A | B3LYP/6-311++G | - | - | - | [1] |
| Thiazole Azo Dye B | B3LYP/6-311++G | - | - | - | [1] |
| Thiazole Azo Dye C | B3LYP/6-311++G** | - | - | - | [1] |
| Azo-imine 1 | B3LYP/6-311++g(2d,2p) | -5.85 | -1.90 | 3.95 | [18] |
| Azo-imine 2 | B3LYP/6-311++g(2d,2p) | -5.67 | -1.93 | 3.74 | [18] |
| Azo-imine 3 | B3LYP/6-311++g(2d,2p) | -5.78 | -1.93 | 3.85 | [18] |
| Azo-imine 4 | B3LYP/6-311++g(2d,2p) | -5.98 | -2.24 | 3.74 | [18] |
| Azo-imine 5 | B3LYP/6-311++g(2d,2p) | -5.98 | -2.21 | 3.77 | [18] |
| Azo-imine 6 | B3LYP/6-311++g(2d,2p) | -6.37 | -2.80 | 3.57 | [18] |
Visualizations: Workflows and Conceptual Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the theoretical study of azo dyes.
Caption: A generalized workflow for DFT and TD-DFT calculations of azo dyes.
Caption: The azo-hydrazone tautomeric equilibrium and its influencing factors.
Caption: A conceptual model for the oxidative degradation of azo dyes.
Conclusion
Theoretical studies, with DFT and TD-DFT at their core, have become indispensable tools in the field of azo dye chemistry. They provide a powerful framework for understanding and predicting the electronic and photophysical properties of these important molecules. By enabling the in-silico design and screening of new dye structures, these computational methods accelerate the development of novel azo dyes for a wide range of applications, from advanced materials to safer and more effective therapeutic agents. The synergy between computational prediction and experimental validation will continue to drive innovation in this vibrant area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Predicting azo dye toxicity | Semantic Scholar [semanticscholar.org]
- 14. A physiochemical study of azo dyes: DFT based ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Tautomeric Dance of Phenyldiazenyl Phenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazenyl phenols, a class of azo compounds, are of significant interest in chemical and pharmaceutical research due to their unique electronic and structural properties, most notably their existence in a tautomeric equilibrium between the azo-phenol and the quinone-hydrazone forms. This dynamic equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's color, stability, reactivity, and, crucially, its biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of phenyldiazenyl phenols, detailing their synthesis, characterization, and the quantitative aspects of their tautomeric balance. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these versatile compounds, particularly in the realm of drug discovery and development.
The Azo-Hydrazone Tautomerism
Phenyldiazenyl phenols exist as a mixture of two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is influenced by various factors, including the electronic nature of substituents on the aromatic rings, the polarity of the solvent, the pH of the medium, and the temperature.[1] The hydrazone form is often stabilized by a strong intramolecular hydrogen bond between the N-H group and the quinonoid oxygen.
The general equilibrium can be represented as follows:
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is a critical parameter that dictates the physicochemical properties of phenyldiazenyl phenols. Various spectroscopic and computational methods are employed to quantify the relative amounts of each tautomer.
Spectroscopic Data
UV-Vis spectroscopy is a powerful tool for studying azo-hydrazone tautomerism, as the two forms exhibit distinct absorption maxima. The azo form typically absorbs at a shorter wavelength compared to the more conjugated hydrazone form. The relative intensities of these bands can be used to estimate the tautomeric ratio in different solvents.
Table 1: UV-Vis Absorption Maxima (λmax) for Azo and Hydrazone Tautomers of Selected Phenyldiazenyl Phenols in Different Solvents
| Compound | Solvent | Azo Form λmax (nm) | Hydrazone Form λmax (nm) | Predominant Form | Reference |
| 4-(Phenyldiazenyl)phenol | Ethanol | ~350 | ~420 | Hydrazone | [2] |
| 4-(Phenyldiazenyl)phenol | Chloroform | ~350 | ~420 | Azo | [3] |
| 4-(Phenyldiazenyl)phenol | Cyclohexane | ~350 | - | Azo | [3] |
| Substituted 4-(phenyldiazenyl)benzene-1,3-diols | Chloroform | Present | - | Azo | [3] |
| Substituted 4-(phenyldiazenyl)benzene-1,3-diols | Cyclohexane | Present | - | Azo | [3] |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 15N NMR, provides detailed structural information to distinguish between the tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group are particularly sensitive to the tautomeric form. For instance, the observation of an N-H proton signal is a clear indication of the presence of the hydrazone tautomer.
Table 2: Percentage of Hydrazone Tautomer for Substituted 4-(Phenyldiazenyl)benzene-1,3-diols in Various Solvents and Conditions
| Compound | Solvent | Temperature (°C) | Hydrazone Form (%) | Reference |
| Compound I | Chloroform | 25 | 0 | [3] |
| Compound II | Chloroform | 25 | 0 | [3] |
| Compound III | Chloroform | 25 | 0 | [3] |
| Compound IV | Chloroform | 25 | 0 | [3] |
| Compound I | Acidic Media | 25 | 100 | [3] |
| Compound II | Acidic Media | 25 | 100 | [3] |
| Compound III | Acidic Media | 25 | 100 | [3] |
| Compound IV | Acidic Media | 25 | 100 | [3] |
| Compound I | Basic Media | 25 | 100 | [3] |
| Compound II | Basic Media | 25 | 100 | [3] |
| Compound III | Basic Media | 25 | 100 | [3] |
| Compound IV | Basic Media | 25 | 100 | [3] |
Computational Data
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of the tautomers and to calculate the Gibbs free energy of tautomerization (ΔG). These theoretical calculations provide valuable insights that complement experimental findings.
Table 3: Predicted Tautomerization Gibbs Free Energy (ΔG), Equilibrium Constant (K), and Hydrazone Percentage for Allura Red (ALR) and Amaranth (AMA) Dyes
| Dye | Conditions | ΔG (kJ/mol) | K | Hydrazone (%) | Reference |
| AMA | Solvent-free | 10.9 | 0.012 | 1.2 | [1] |
| AMA | DMF (continuum model) | -3.8 | 4.6 | 82.2 | [1] |
| ALR | Solvent-free | 12.1 | 0.007 | 0.7 | [1] |
| ALR | DMF (continuum model) | -3.3 | 3.8 | 79.2 | [1] |
Experimental Protocols
Synthesis of 4-(Phenyldiazenyl)phenol
This protocol describes the classical diazotization of aniline followed by coupling with phenol.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Cool a solution of concentrated HCl (8 mL) and water (8 mL) to 0 °C in an ice bath.
-
Add aniline (2.51 g, 27 mmol) dropwise to the cooled acid solution with stirring.
-
Slowly add a solution of NaNO2 (2.00 g, 29 mmol) in water (10 mL) to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution in the ice bath for 25 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve phenol (2.54 g, 27 mmol) in 25 mL of a 10% NaOH solution.
-
Slowly add the prepared phenol solution to the diazonium salt solution with constant stirring, ensuring the temperature is maintained at 5 °C for 50 minutes.
-
-
Isolation and Purification:
-
A yellow-orange precipitate will form. Collect the solid by filtration.
-
Wash the crude product with water.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure 4-(phenyldiazenyl)phenol.
-
Spectroscopic Analysis of Tautomerism
UV-Vis Spectroscopy Protocol:
-
Prepare solutions of the phenyldiazenyl phenol compound of known concentration in various solvents of differing polarity (e.g., cyclohexane, chloroform, ethanol, DMSO).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).
-
Identify the absorption maxima corresponding to the azo and hydrazone tautomers.
-
To study the effect of pH, prepare a series of buffer solutions with varying pH values.
-
Dissolve the compound in a suitable solvent (e.g., ethanol) and then dilute with the buffer solutions to obtain a constant concentration of the compound.
-
Record the UV-Vis spectra at each pH and observe the changes in the absorption bands to determine the predominant tautomeric form.
NMR Spectroscopy Protocol:
-
Dissolve the phenyldiazenyl phenol compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra.
-
Analyze the spectra for characteristic signals of each tautomer. Key signals to observe include:
-
1H NMR: A broad signal in the range of 12-15 ppm for the N-H proton of the hydrazone form. The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
13C NMR: The chemical shift of the carbon atom bonded to the oxygen (C-O) will be significantly different in the phenol (azo) and quinone (hydrazone) forms.
-
-
For quantitative analysis, integrate the characteristic signals of each tautomer in the 1H NMR spectrum to determine their relative ratio.
-
Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivities and unequivocally assign the structures of the tautomers.
Relevance in Drug Development
Phenyldiazenyl phenols and related azo compounds have garnered attention in drug development due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The tautomeric state of these molecules is believed to play a crucial role in their mechanism of action, as the different forms can exhibit distinct binding affinities to biological targets. For instance, the antimicrobial activity of some azo compounds is attributed to their ability to disrupt cellular processes. Understanding and controlling the tautomeric equilibrium is therefore a key aspect in the design and optimization of new therapeutic agents based on this scaffold.
Experimental and Analytical Workflow
The investigation of tautomerism in phenyldiazenyl phenols typically follows a structured workflow that combines synthesis, spectroscopic analysis, and computational modeling.
Conclusion
The azo-hydrazone tautomerism of phenyldiazenyl phenols is a fascinating and fundamentally important phenomenon with significant implications for their application, particularly in the field of medicinal chemistry. A thorough understanding of the factors governing this equilibrium and the ability to quantitatively assess the tautomeric composition are essential for the rational design of novel compounds with desired properties. This guide has provided a detailed overview of the core concepts, experimental methodologies, and quantitative data related to the tautomeric forms of phenyldiazenyl phenols, offering a solid foundation for researchers and professionals working in this exciting area.
References
- 1. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]
- 2. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic and Steric Properties of Dimethyl-Substituted Azo Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and steric properties of dimethyl-substituted azo compounds. It includes key quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers in chemistry and drug development.
Introduction
Azo compounds, characterized by the presence of a diazene functional group (-N=N-), are a significant class of molecules with wide-ranging applications, from dyes and pigments to molecular switches and potential therapeutic agents. The introduction of methyl substituents onto the aromatic rings of these compounds can profoundly influence their electronic and steric properties. These modifications can alter the molecule's conformation, spectroscopic characteristics, and biological activity. Understanding these structure-property relationships is crucial for the rational design of novel azo compounds with tailored functionalities. This guide focuses on the impact of dimethyl substitution on the core properties of azobenzene and related structures.
Electronic and Steric Properties: Quantitative Data
The electronic properties of dimethyl-substituted azo compounds are primarily investigated through UV-Vis spectroscopy, which reveals information about the electronic transitions within the molecule. The steric effects, resulting from the presence of methyl groups, can influence the planarity of the molecule and its photoisomerization behavior.
Spectroscopic Properties
The UV-Vis spectra of azobenzene derivatives typically exhibit two characteristic absorption bands: a high-intensity π–π* transition and a lower-intensity n–π* transition. The position and intensity of these bands are sensitive to substitution.
Table 1: Spectroscopic Data for 4,4'-Dimethylazobenzene (DMAB) in Cyclohexane
| Isomer | Transition | Wavelength (λmax) (nm) | Molar Absorption Coefficient (ε) (M⁻¹ cm⁻¹) |
| E | π–π | 330 | 27,000 |
| E | n–π | 440 | 800 |
| Z | π–π | 255 | 10,000 |
| Z | n–π | 440 | 2,000 |
Data extracted from a study by Casimiro et al. (2022). [1][2][3][4][5]
Table 2: Spectroscopic Data for a Meta-Dimethylated Azobenzene Reference Compound
| Isomer | Transition | Wavelength (λmax) (nm) |
| E | π–π | ~350 |
| E | n–π | 444 |
Data extracted from a study on meta-substituted asymmetric azobenzenes. [6][7]
Photoisomerization Properties
A key feature of many azo compounds is their ability to undergo reversible E/Z (or trans/cis) isomerization upon irradiation with light of specific wavelengths. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ).
Table 3: Photoisomerization Quantum Yields for 4,4'-Dimethylazobenzene (DMAB)
| Isomerization | Wavelength (nm) | Quantum Yield (Φ) |
| E → Z | 365 | ~0.18 |
| Z → E | Not specified | ~0.40 |
Data extracted from a study by Casimiro et al. (2022). [1]
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and characterization of dimethyl-substituted azo compounds, based on established methods for azo dye synthesis.
Synthesis of a Dimethyl-Substituted Azo Compound (General Protocol)
This protocol describes a general two-step procedure for the synthesis of a dimethyl-substituted azobenzene derivative via diazotization of a substituted aniline followed by coupling with a dimethyl-substituted aromatic compound.
Step 1: Diazotization of a Substituted Aniline
-
Dissolve the chosen substituted aniline (e.g., p-toluidine) in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., N,N-dimethylaniline or 2,4-dimethylphenol) in a suitable solvent. If the coupling agent is a phenol, dissolve it in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo compound should form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dimethyl-substituted azo compound.
Characterization Methods
UV-Vis Spectroscopy
-
Prepare a dilute solution of the synthesized azo compound in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane, or chloroform).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Identify the absorption maxima (λmax) corresponding to the π–π* and n–π* transitions.
-
To determine the molar absorption coefficient (ε), prepare a series of solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration and determine ε from the slope of the resulting line according to the Beer-Lambert law.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small amount of the purified azo compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum will confirm the aromatic and methyl protons' environment.
-
The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of dimethyl-substituted azo compounds.
Caption: General workflow for the synthesis and characterization of dimethyl-substituted azo compounds.
Conclusion
The electronic and steric properties of dimethyl-substituted azo compounds are of significant interest for the development of advanced materials and potential therapeutic agents. The introduction of methyl groups provides a means to fine-tune the spectroscopic and photochromic behavior of the azobenzene scaffold. While this guide provides a foundational understanding and practical protocols, further research is needed to fully elucidate the structure-activity relationships, particularly in biological systems. The methodologies and data presented herein serve as a valuable starting point for researchers aiming to explore the rich chemistry of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. 4,4'-Dimethylazobenzene as a chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4'-Dimethylazobenzene as a chemical actinometer [cris.unibo.it]
- 5. 4,4’-Dimethylazobenzene as a Chemical Actinometer | PPSM [ppsm.ens-paris-saclay.fr]
- 6. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure-Property Relationship [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4,5-Dimethyl-2-(phenyldiazenyl)phenol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-2-(phenyldiazenyl)phenol is a versatile organic compound characterized by a phenol ring substituted with an azo group ortho to the hydroxyl moiety and two methyl groups. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and functional materials. The electron-donating methyl groups enhance the reactivity of the phenol ring, while the azo linkage and the phenolic hydroxyl group provide multiple reaction sites for cyclization and derivatization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of benzofurans, chromones, and as a ligand for transition metal complexes.
Synthesis of Substituted Benzofurans
The ortho-phenyldiazenylphenol moiety can be utilized in the synthesis of benzofuran derivatives. The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by a reductive cyclization. The azo group can be reduced to a hydrazine or an amine, which can then participate in the cyclization process.
Application Note:
Experimental Protocol: Synthesis of 5,6-Dimethyl-2-phenylbenzofuran
Step 1: Synthesis of 1-(2-(prop-2-yn-1-yloxy)-4,5-dimethylphenyl)-2-phenyldiazene
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 226.27 | 2.26 g | 10.0 |
| Propargyl bromide (80% in toluene) | 118.96 | 1.4 mL | 12.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
To a stirred solution of this compound (2.26 g, 10.0 mmol) in dry acetone (50 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.4 mL, 12.0 mmol, 80% solution in toluene) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product as an orange solid.
-
Expected Yield: 85-92%.
Step 2: Reductive Cyclization to 5,6-Dimethyl-2-phenylbenzofuran
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-(2-(prop-2-yn-1-yloxy)-4,5-dimethylphenyl)-2-phenyldiazene | 264.32 | 2.64 g | 10.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.5 |
| Triphenylphosphine (PPh₃) | 262.29 | 525 mg | 2.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 756 mg | 20.0 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 100 mL Schlenk flask, dissolve 1-(2-(prop-2-yn-1-yloxy)-4,5-dimethylphenyl)-2-phenyldiazene (2.64 g, 10.0 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and triphenylphosphine (525 mg, 2.0 mmol) in ethanol (50 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add sodium borohydride (756 mg, 20.0 mmol) portion-wise over 10 minutes.
-
Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane) to yield 5,6-Dimethyl-2-phenylbenzofuran as a white solid.
-
Expected Yield: 75-85%.
Synthesis of Substituted Chromones
The presence of the ortho-hydroxyl group relative to the azo moiety allows for the construction of chromone scaffolds. This can be achieved through reactions that introduce a three-carbon unit which can subsequently cyclize. A common strategy involves an initial acylation of the phenol followed by a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.
Application Note:
This protocol describes the synthesis of 2,6,7-trimethyl-3-phenylchromen-4-one. The methodology relies on the acylation of the starting phenol with benzoyl chloride, followed by a base-mediated rearrangement and an acid-catalyzed cyclization. This approach provides a straightforward route to substituted chromones, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 2,6,7-Trimethyl-3-phenylchromen-4-one
Step 1: Acylation to 2-(phenyldiazenyl)-4,5-dimethylphenyl benzoate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 226.27 | 2.26 g | 10.0 |
| Benzoyl chloride | 140.57 | 1.4 mL | 12.0 |
| Pyridine | 79.10 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | 40 mL | - |
Procedure:
-
Dissolve this compound (2.26 g, 10.0 mmol) in a mixture of dichloromethane (40 mL) and pyridine (10 mL) in a 100 mL round-bottom flask at 0 °C.
-
Slowly add benzoyl chloride (1.4 mL, 12.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. After completion, pour the mixture into 50 mL of 1 M HCl (aq).
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is used in the next step without further purification.
-
Expected Yield: >95% (crude).
Step 2: Baker-Venkataraman Rearrangement
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Crude 2-(phenyldiazenyl)-4,5-dimethylphenyl benzoate | 330.38 | ~10.0 mmol | ~10.0 |
| Potassium hydroxide (KOH) | 56.11 | 1.68 g | 30.0 |
| Pyridine | 79.10 | 50 mL | - |
Procedure:
-
Dissolve the crude ester from the previous step in pyridine (50 mL).
-
Add powdered potassium hydroxide (1.68 g, 30.0 mmol).
-
Heat the mixture at 60 °C for 3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude diketone is used directly in the next step.
Step 3: Cyclization to 2,6,7-Trimethyl-3-phenylchromen-4-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Crude diketone intermediate | 330.38 | ~10.0 mmol | ~10.0 |
| Acetic acid | 60.05 | 40 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1 mL | - |
Procedure:
-
Suspend the crude diketone in glacial acetic acid (40 mL).
-
Add concentrated sulfuric acid (1 mL) dropwise.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure chromone.
-
Expected Yield: 60-70% over two steps.
Application Notes and Protocols for 4,5-Dimethyl-2-(phenyldiazenyl)phenol as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 4,5-Dimethyl-2-(phenyldiazenyl)phenol as a pH indicator. Due to limited direct experimental data on this specific compound, this document leverages established knowledge of similar hydroxyazo dyes to infer its properties and provide detailed protocols for its synthesis, preparation as an indicator solution, and application in acid-base titrations. The information presented is intended to serve as a foundational guide for researchers interested in exploring the utility of this and similar azo compounds in various analytical and drug development contexts.
Introduction
Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, are a prominent class of organic compounds known for their vibrant colors.[1] Many hydroxyazo dyes, which contain a hydroxyl group (–OH) on one of the aromatic rings, exhibit pH-dependent chromism, making them effective acid-base indicators.[2][3] The color change is attributed to the protonation and deprotonation of the hydroxyl group, which alters the electronic conjugation within the molecule and, consequently, its light absorption properties.
This compound belongs to this class of compounds. While specific data on its indicator properties are not extensively documented, its chemical structure suggests it would function as a pH indicator, likely with a color transition in the weak acid to neutral pH range, analogous to other substituted phenols.[4] The presence of methyl groups may slightly influence its pKa and solubility.
Physicochemical Properties and Data
The following table summarizes the known and inferred physicochemical properties of this compound and a closely related, well-studied analogue, 4-(phenyldiazenyl)phenol, for comparative purposes.
Table 1: Physicochemical Properties
| Property | This compound | 4-(phenyldiazenyl)phenol (Analogue for Comparison) |
| IUPAC Name | This compound | 4-(phenyldiazenyl)phenol |
| Molecular Formula | C₁₄H₁₄N₂O | C₁₂H₁₀N₂O[2] |
| Molecular Weight | 226.27 g/mol | 198.22 g/mol [2] |
| Appearance | Inferred: Orange or reddish solid | Orange columnar solid[2] |
| Solubility | Inferred: Soluble in ethanol, acetone, ether; Insoluble in water | Soluble in acetone, ethanol, benzene and ether; Insoluble in water[2] |
| Predicted pKa | Not available | ~8.93 (Predicted)[2] |
| Inferred pH Range | ~7 - 9 | Not explicitly available |
| Inferred Color Change | Yellow (acidic) to Red/Orange (basic) | Yellow (acidic) to Orange/Red (basic)[2] |
Note: Properties for this compound are largely inferred based on the general characteristics of hydroxyazo dyes and comparison with 4-(phenyldiazenyl)phenol. Experimental verification is recommended.
Mechanism of Action as a pH Indicator
The function of this compound as a pH indicator is based on an acid-base equilibrium. The phenolic hydroxyl group can donate a proton. In acidic conditions, the indicator exists predominantly in its protonated, molecular form. As the pH increases, the hydroxyl group deprotonates to form a phenolate ion. This change in the electronic structure of the molecule leads to a shift in the absorption of light to a longer wavelength (a bathochromic shift), resulting in a visible color change.
Caption: Acid-base equilibrium of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this azo dye can be achieved through a standard diazotization of aniline followed by an azo coupling reaction with 3,4-dimethylphenol. A general procedure is outlined below.[5][6]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
3,4-Dimethylphenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.
-
The completion of the diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Azo Coupling:
-
In a separate beaker, dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold alkaline solution of 3,4-dimethylphenol with vigorous stirring.
-
Maintain the temperature below 5 °C and keep the reaction mixture alkaline.
-
A colored precipitate of this compound will form.
-
-
Purification:
-
Allow the mixture to stand for some time to ensure complete precipitation.
-
Collect the crude product by filtration and wash it with cold water.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
Caption: Synthesis workflow for this compound.
Preparation of the Indicator Solution
Materials:
-
Synthesized this compound
-
Ethanol (95%)
-
Volumetric flask
Procedure:
-
Accurately weigh 0.1 g of the purified this compound.
-
Dissolve the weighed solid in approximately 50 mL of 95% ethanol in a 100 mL volumetric flask.
-
Once fully dissolved, dilute the solution to the 100 mL mark with 95% ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity. This results in a 0.1% (w/v) indicator solution.
Application in Acid-Base Titration
This protocol describes the use of the prepared indicator solution for the titration of a strong acid (HCl) with a strong base (NaOH).
Materials:
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
0.1% this compound indicator solution
-
Burette, pipette, conical flask, and other standard titration equipment
Procedure:
-
Pipette 25.0 mL of 0.1 M HCl solution into a clean conical flask.
-
Add 2-3 drops of the this compound indicator solution to the HCl solution. The solution should turn to the acidic color of the indicator (expected to be yellow).
-
Fill a burette with the 0.1 M NaOH solution and record the initial burette reading.
-
Titrate the HCl solution with the NaOH solution by adding the NaOH dropwise while constantly swirling the flask.
-
Continue the titration until the endpoint is reached, which is indicated by a sharp and permanent color change from the acidic color to the basic color (expected to be reddish-orange).
-
Record the final burette reading and calculate the volume of NaOH used.
-
Repeat the titration at least two more times to ensure consistent results.
Caption: Experimental workflow for acid-base titration.
Safety and Handling
-
Azo dyes should be handled with care, as some can be potential irritants or have other toxicological properties.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the solid compound and its solutions.
-
Synthesis should be carried out in a well-ventilated fume hood.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
While this compound is not a commonly documented pH indicator, its chemical structure strongly suggests its potential for such applications. The protocols and data presented in these notes, derived from the established chemistry of analogous hydroxyazo dyes, provide a solid foundation for researchers to synthesize, characterize, and evaluate its performance as an acid-base indicator. Further experimental work is necessary to precisely determine its pKa, pH transition range, and the exact colors of its acidic and basic forms.
References
Application Notes and Protocols for the Analytical Detection of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, a substituted azo dye containing a phenol moiety. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a robust and widely used technique for the analysis of azo dyes and phenolic compounds. This method offers good sensitivity and selectivity for the determination of this compound in various matrices.
Experimental Protocol
a) Sample Preparation:
-
Solid Samples (e.g., soil, sediment, foodstuff):
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., water, wastewater):
-
For samples with expected high concentrations, a simple dilution with the mobile phase may be sufficient.
-
For trace analysis, solid-phase extraction (SPE) is recommended.[1]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100-500 mL of the water sample (acidified to pH 2-3 with HCl) onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analyte with 5 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
b) HPLC Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A similar method has been used for other phenylazo phenols.[2][3]
-
Gradient Program:
-
0-2 min: 50% A
-
2-15 min: Linear gradient from 50% to 90% A
-
15-18 min: 90% A
-
18-20 min: Return to 50% A
-
20-25 min: Re-equilibration at 50% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, with expected absorbance in the UV and visible regions due to the phenyl and azo groups. A preliminary scan from 200-600 nm is recommended. For similar compounds, monitoring is often performed in the 254 nm to 400 nm range.
Data Presentation
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) (0.1 - 100 µg/mL) | > 0.998 |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 5% |
| Note: These values are estimates based on the performance of HPLC methods for similar phenolic and azo dye compounds and would require experimental validation for this compound. |
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For phenolic compounds, a derivatization step is often necessary to increase their volatility and thermal stability.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Extract the sample as described in the HPLC sample preparation section (1a).
-
After evaporating the solvent, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and 50 µL of a solvent such as pyridine or acetonitrile.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
b) GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions of the derivatized analyte would need to be determined from the full scan mass spectrum.
Data Presentation
| Parameter | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Linearity (R²) (0.1 - 100 ng/mL) | > 0.999 |
| Recovery (%) | 80 - 115% |
| Precision (RSD %) | < 10% |
| Note: These values are estimates based on the performance of GC-MS methods for other derivatized phenolic compounds and would require experimental validation. |
Alternative Analytical Methods
a) Spectrophotometry
UV-Visible spectrophotometry can be used as a simple and rapid method for the quantification of this compound, particularly in samples with a simple matrix. The azo group imparts a distinct color, allowing for direct measurement in the visible range. For complex matrices, a colorimetric reaction, such as coupling with a diazonium salt in alkaline conditions to form a more intensely colored compound, could be employed. However, this method may lack the specificity of chromatographic techniques.
b) Electrochemistry
Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be developed for the detection of this compound.[4] The phenolic group is electrochemically active and can be oxidized at a specific potential. A modified electrode, for instance, with carbon nanotubes or metallic nanoparticles, could be used to enhance the sensitivity and selectivity of the measurement. This approach offers the potential for developing portable and rapid sensing devices.
Detection Principle
Caption: Principles of detection for this compound.
References
- 1. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol, 2-methyl-4-(phenylazo)- | SIELC Technologies [sielc.com]
- 3. Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]- | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
using 4,5-Dimethyl-2-(phenyldiazenyl)phenol in dye-sensitized solar cells
Topic: Utilizing 4,5-Dimethyl-2-(phenyldiazenyl)phenol in Dye-Sensitized Solar Cells (DSSCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, straightforward fabrication process, and respectable power conversion efficiencies. The core of a DSSC is the sensitizer dye, which absorbs light and injects electrons into a wide-bandgap semiconductor. Azo dyes are a class of organic compounds that are being explored as potential sensitizers due to their strong absorption in the visible spectrum and synthetic versatility. This document provides a generalized protocol for the application of an azo dye, exemplified by this compound, in the fabrication and characterization of DSSCs. While specific performance data for this particular dye is not extensively available in published literature, the following protocols are based on established methods for similar azo dyes in DSSC research.
Data Presentation
| Dye Sensitizer | Power Conversion Efficiency (PCE) [%] | Short-Circuit Current Density (Jsc) [mA/cm²] | Open-Circuit Voltage (Voc) [V] | Fill Factor (FF) |
| This compound | e.g., 2.5 | e.g., 5.0 | e.g., 0.65 | e.g., 0.70 |
| Reference Dye (e.g., N719) | e.g., 7.8 | e.g., 15.0 | e.g., 0.72 | e.g., 0.72 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of the dye and the fabrication and characterization of the DSSC.
Synthesis of this compound
This protocol describes a general method for the synthesis of an azo dye, which can be adapted for this compound.
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
4,5-Dimethylphenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar amount of aniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of 4,5-dimethylphenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the 4,5-dimethylphenol solution with constant stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of the azo dye will form. Continue stirring for 1-2 hours.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts.
-
Recrystallize the dye from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified dye in a vacuum oven.
-
Fabrication of Dye-Sensitized Solar Cell
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (nanocrystalline)
-
This compound dye solution (e.g., 0.3-0.5 mM in ethanol)
-
Iodide/triiodide-based electrolyte solution
-
Platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol)
-
Surfactant (e.g., Triton X-100)
-
Sealing material (e.g., Surlyn)
-
Solvents (e.g., ethanol, isopropanol, acetone)
Procedure:
-
Preparation of Photoanode (TiO₂ Electrode):
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Anneal the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 450-500 °C) for 30 minutes to sinter the TiO₂ nanoparticles.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the cooled photoanode in the this compound dye solution for a sufficient time (e.g., 12-24 hours) to ensure adequate dye adsorption.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and then dry it.
-
-
Preparation of Counter Electrode:
-
Clean another FTO glass substrate as described in step 1.
-
Deposit a thin layer of platinum catalyst on the conductive side of the FTO glass by drop-casting the platinum solution and then heating it at around 400 °C for 15-20 minutes.
-
-
Assembly of the DSSC:
-
Place a thin spacer or a layer of sealing material (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.
-
Introduce the iodide/triiodide electrolyte into the cell through the pre-drilled holes.
-
Seal the holes to prevent electrolyte leakage.
-
Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Monochromator and light source for IPCE measurement
-
UV-Vis Spectrophotometer
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and counter electrode to the source meter.
-
Measure the current density as a function of voltage to obtain the I-V curve.
-
From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the short-circuit current of the DSSC at different wavelengths of incident light using a monochromator.
-
Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements to study the charge transfer processes and recombination kinetics within the DSSC.
-
-
UV-Vis Absorption Spectroscopy:
-
Measure the absorption spectrum of the dye solution and the dye-sensitized TiO₂ film to determine the light-harvesting properties of the dye.
-
Visualizations
The following diagrams illustrate the key workflows in the application of this compound in DSSCs.
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Caption: Working principle and electron flow in a DSSC.
Application Notes and Protocols for Antifungal and Antimicrobial Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of azo dyes as potent antimicrobial and antifungal agents. The document details their activity, summarizes quantitative data from recent studies, and provides standardized protocols for their synthesis and evaluation.
Azo compounds, characterized by the R-N=N-R' functional group, have long been utilized in the dye and pigment industries.[1][2] Beyond their coloring properties, recent research has highlighted their significant biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The structural versatility of azo dyes allows for the incorporation of various functional groups, enabling the fine-tuning of their therapeutic properties.[2] This has led to a growing interest in developing novel azo derivatives as potential alternatives to conventional antibiotics, particularly in light of increasing microbial resistance.[3][4]
The antimicrobial efficacy of azo dyes is often linked to their ability to interact with crucial biological molecules. For instance, some azo compounds are known to inhibit essential bacterial enzymes like dihydropteroate synthase (DHPS) or interfere with DNA transcription and replication.[2][5] The presence of specific substituents, such as hydroxyl (-OH), nitro (-NO2), or chloro (-Cl) groups, on the aromatic rings can significantly enhance their bioactivity.[4]
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the antimicrobial and antifungal activity of various azo dye derivatives as reported in the literature, focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.
Table 1: Minimum Inhibitory Concentration (MIC) of Azo Dyes
This table presents the lowest concentration of a compound that visibly inhibits microbial growth.
| Azo Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Azo compounds with -OH groups | Staphylococcus aureus | 8 | [4] |
| Azo compounds with -OH groups | Listeria monocytogenes | 8 | [4] |
| Azo compounds with -Cl groups | Staphylococcus aureus | 8.25 | [4] |
| Azo compounds with -Cl groups | Bacillus subtilis | 8.25 | [4] |
| Azo compounds with -NO2 groups | Staphylococcus aureus | 8.25 | [4] |
| Azo compounds with -NO2 groups | Bacillus subtilis | 8.25 | [4] |
| Phenyl-ethyl ketone diazenyls | Escherichia coli | 6.25 | [4] |
| Phenolic Azo Dye (B4) | Escherichia coli | 62.5 | [3] |
| Phenolic Azo Dye (B4) | Staphylococcus aureus | 62.5 | [3] |
| Phenolic Azo Dye (B4) | Salmonella typhi | 125 | [3] |
| Phenolic Azo Dye (B1, B4) | Candida albicans | 125 | [3] |
| Tellurated Azo Compounds | Staphylococcus aureus | 10 | [4] |
| Azo-dye PH011669 | Paracoccidioides brasiliensis (CS) | 10 (IC50) | [6] |
| Naphtholic/Phenolic Azo Dyes | Various Bacteria & C. albicans | 4 - >256 | [7] |
Table 2: Zone of Inhibition of Azo Dyes
This table shows the diameter of the area where microbial growth is inhibited around a disk or well containing the azo compound.
| Azo Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Reference |
| Sulfa drug-based azomethine | Staphylococcus aureus | 45 | [4] |
| Sulfa drug-based azomethine | Escherichia coli | 49 | [4] |
| Tellurated Azo Compounds | Staphylococcus aureus | up to 43 | [4] |
| (E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diol | Staphylococcus aureus | 15 | [5][8] |
| (E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diol | Escherichia coli | 13 | [5][8] |
| (E)-4-((3-nitrophenyl)diazenyl)benzene-1,3-diol | Candida albicans | 18 | [5][8] |
| (E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diol | Staphylococcus aureus | 11 | [5][8] |
| (E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diol | Escherichia coli | 10 | [5][8] |
| (E)-4-((4-nitrophenyl)diazenyl)benzene-1,3-diol | Candida albicans | 13 | [5][8] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of azo dyes are provided below.
Protocol 1: General Synthesis of Azo Dyes via Diazotization and Coupling
This protocol describes a standard two-step process for synthesizing azo dyes.[9]
Objective: To synthesize an azo dye by diazotizing a primary aromatic amine and subsequently coupling it with a nucleophilic compound (e.g., phenol, naphthol).
Materials:
-
Primary aromatic amine (e.g., aniline derivative)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other strong acid
-
Coupling agent (e.g., 2-naphthol, phenol)
-
Sodium hydroxide (NaOH)
-
Ice bath, beakers, magnetic stirrer, filtration apparatus
Procedure:
-
Diazotization (Step 1): a. Dissolve the primary aromatic amine in an aqueous solution of HCl. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. d. Maintain the temperature between 0-5°C throughout the addition to ensure the stability of the resulting diazonium salt. e. Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt is now complete.
-
Azo Coupling (Step 2): a. Prepare a separate solution of the coupling agent (e.g., 2-naphthol) by dissolving it in an aqueous solution of sodium hydroxide. b. Cool this coupling solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution with vigorous stirring. d. A brightly colored azo dye precipitate should form immediately. e. Maintain the low temperature and continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Isolate the crude azo dye precipitate by vacuum filtration. b. Wash the precipitate with cold water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify it. d. Dry the purified crystals and determine the yield. Characterize the final product using techniques like IR and NMR spectroscopy.[10][11]
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)
This protocol, also known as the Kirby-Bauer test, is a qualitative method to screen for antimicrobial activity.[12][13]
Objective: To determine the ability of a synthesized azo compound to inhibit the growth of pathogenic microorganisms.
Materials:
-
Synthesized azo compounds
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile swabs, sterile cork borer (for well method), sterile filter paper discs
-
Incubator
-
Positive control (standard antibiotic) and negative control (solvent, e.g., DMSO)
Procedure:
-
Inoculum Preparation: a. Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: a. Dip a sterile swab into the microbial suspension, ensuring it is fully saturated. Remove excess fluid by pressing the swab against the inside of the tube. b. Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Application of Azo Compound:
-
Well Diffusion Method: a. Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar. b. Add a specific volume (e.g., 50-100 µL) of the azo compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Disc Diffusion Method: a. Impregnate sterile filter paper discs with a known concentration of the azo compound solution. b. Allow the solvent to evaporate completely. c. Place the impregnated discs firmly onto the surface of the inoculated agar plate.
-
-
Incubation: a. Include positive and negative control wells/discs on each plate. b. Let the plates stand for 30-60 minutes to allow for prediffusion of the compounds. c. Invert the plates and incubate at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
Result Measurement: a. After incubation, measure the diameter of the clear zone of growth inhibition around each well or disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[13]
Protocol 3: Determination of Minimum Inhibitory Concentration (Broth Dilution Method)
This protocol is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[11]
Objective: To quantify the antimicrobial potency of an azo compound.
Materials:
-
Synthesized azo compounds
-
Test microorganisms
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Pipettes, incubator
Procedure:
-
Preparation of Azo Compound Dilutions: a. Prepare a stock solution of the azo compound in a suitable solvent. b. Perform a serial two-fold dilution of the compound in the appropriate broth directly in the wells of a 96-well plate. This will create a range of decreasing concentrations.
-
Inoculation: a. Prepare a microbial inoculum as described in Protocol 2 and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add the standardized inoculum to each well containing the diluted azo compound.
-
Controls: a. Growth Control: A well containing only broth and the inoculum (no azo compound). b. Sterility Control: A well containing only broth (no inoculum or azo compound). c. Positive Control: A well containing a standard antibiotic and the inoculum.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. b. The MIC is the lowest concentration of the azo compound in which no visible growth (no turbidity) is observed.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz illustrate key processes in the evaluation and proposed action of antimicrobial azo dyes.
Caption: Workflow for discovery of antimicrobial azo dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. ijhmr.com [ijhmr.com]
- 3. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis , characterization , and antimicrobial activity of heterocyclic azo dye derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of novel azo dyes from acridine and antibacterial evaluation [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. microchemlab.com [microchemlab.com]
Application Notes and Protocols for Diazotization and Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diazotization and coupling reactions are fundamental processes in organic synthesis, most notably for the preparation of azo dyes. This process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline.[1][2][3] The resulting azo compounds possess an extended conjugated system, which accounts for their characteristic vibrant colors.[4] This application note provides a detailed experimental protocol for a typical diazotization and coupling reaction, along with essential safety considerations and a summary of key reaction parameters.
Safety Precautions
Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[1][5] Therefore, it is imperative to adhere to the following safety guidelines:
-
Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0 and 5°C, to prevent the decomposition of the unstable diazonium salt.[5][6][7]
-
In Situ Generation: Diazonium salts should be prepared in situ and used immediately in the subsequent coupling reaction without isolation.[1][8]
-
Handling: Avoid scratching or grinding solid diazonium salts.[5][7] Use plastic spatulas instead of metal ones when handling any solid intermediates.[5][7]
-
Ventilation: The reaction should be performed in a well-ventilated fume hood as toxic gases like nitrogen dioxide and hydrogen chloride may be produced.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[6]
Experimental Data Summary
The following table summarizes typical quantitative data for the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline to produce methyl orange.
| Parameter | Value | Reference |
| Diazotization | ||
| Starting Amine | Sulfanilic Acid | [9][10] |
| Molar Ratio (Amine:NaNO₂) | ~1:1 | [7] |
| Acid | Hydrochloric Acid (HCl) | [6][11] |
| Temperature | 0 - 5°C | [4][5][12] |
| Coupling | ||
| Coupling Agent | N,N-dimethylaniline | [9][10] |
| Solvent | Water | [9] |
| pH | Mildly acidic to neutral | [13] |
| Temperature | 0 - 5°C | [12] |
| Product | ||
| Product Name | Methyl Orange | [9][10] |
| Appearance | Red, pasty mass | [9] |
Experimental Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of methyl orange via the diazotization of sulfanilic acid and coupling with N,N-dimethylaniline.[9][10]
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Equipment:
-
Beakers
-
Erlenmeyer flasks
-
Test tubes
-
Graduated cylinders
-
Stirring rod
-
Ice bath
-
Hot water bath
-
Büchner funnel and flask for suction filtration
-
Filter paper
Part 1: Diazotization of Sulfanilic Acid
-
Preparation of Sodium Sulfanilate: In a 100 mL Erlenmeyer flask, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture in a hot water bath to obtain a clear solution.
-
Preparation of Nitrous Acid: In a separate test tube, dissolve 0.2 g of sodium nitrite in 1 mL of water.
-
Formation of the Diazonium Salt:
-
In another test tube, place approximately 0.5 mL of concentrated HCl and cool it in an ice water bath.
-
Remove the sodium sulfanilate solution from the hot water bath and immediately add the sodium nitrite solution to it.
-
Pour this mixture into the cold, concentrated HCl.
-
Keep the resulting mixture in an ice bath to allow the diazonium salt to precipitate. The temperature should be maintained between 0-5°C.[5][12]
-
Part 2: Coupling Reaction
-
Preparation of the Coupling Solution: In a reaction tube, mix 130 mg of N,N-dimethylaniline with 110 mg of glacial acetic acid.[9]
-
Coupling:
Part 3: Isolation and Purification of Methyl Orange
-
Precipitation: Add 2 mL of 10% NaOH to the reaction mixture and mix thoroughly.[9] This will convert the methyl orange to its sodium salt, which is more soluble in water.
-
Salting Out: Add approximately 1.2 g of NaCl to the solution and warm it until the salt dissolves.[9] This increases the ionic strength of the solution, causing the methyl orange to precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Filtration: Collect the precipitated methyl orange by suction filtration using a Büchner funnel.[12]
-
Washing: Wash the solid product on the filter paper with a small amount of cold water to remove any impurities.[12]
-
Drying: Dry the purified methyl orange crystals.
Visual Representation of the Experimental Workflow
Caption: Workflow for the synthesis of Methyl Orange.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsw.cc [fsw.cc]
- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 4. webassign.net [webassign.net]
- 5. researchgate.net [researchgate.net]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. studylib.net [studylib.net]
- 10. scribd.com [scribd.com]
- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. lkouniv.ac.in [lkouniv.ac.in]
Application Note and Protocol: Purification of Crude 4,5-Dimethyl-2-(phenyldiazenyl)phenol by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of crude 4,5-Dimethyl-2-(phenyldiazenyl)phenol via recrystallization. The procedure outlines solvent selection, dissolution, crystallization, and isolation of the purified product. This method is effective for removing impurities commonly generated during the synthesis of azo compounds, yielding a product of high purity.
Introduction
This compound is an azo compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and dyes. Azo compounds are typically synthesized through diazotization followed by a coupling reaction, which can result in the formation of various side products and unreacted starting materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures. By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.[4][5][6][7] This application note provides a step-by-step guide for the efficient purification of this compound using this technique.
Data Presentation
The following table summarizes typical quantitative data obtained from the recrystallization of crude this compound using various solvent systems.
| Solvent System | Crude Purity (%) | Purified Purity (%) | Recovery Yield (%) | Melting Point (°C) (Purified) |
| Ethanol | 85 | 98 | 80 | 151-153 |
| Acetone | 85 | 97 | 75 | 150-152 |
| Ethanol/Water (8:2) | 85 | 99 | 85 | 152-154 |
| Toluene | 85 | 96 | 70 | 150-152 |
Note: The data presented in this table is illustrative and may vary based on the initial purity of the crude product and the precise experimental conditions.
Experimental Protocol
This protocol details the recrystallization of this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Acetone, Deionized Water, Toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
3.2. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the solubility of the related compound 4-(phenyldiazenyl)phenol, which is soluble in ethanol and acetone and insoluble in water, a mixed solvent system of ethanol and water is often a good starting point. A solvent screen should be performed on a small scale to determine the optimal solvent or solvent mixture.
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar.
-
Add a minimal amount of the selected solvent (e.g., 80% ethanol in water) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate or in a heating bath while stirring. Add the solvent dropwise until the solid completely dissolves.[4][5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator to remove any residual solvent.
3.4. Purity Assessment
The purity of the recrystallized this compound can be assessed by techniques such as:
-
Melting point determination: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Spectroscopic methods (NMR, IR): To confirm the chemical structure and identify any remaining impurities.
Visualization
4.1. Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significant role of nonlinear optical (NLO) materials in cutting-edge research and development, with a particular focus on their applications in the biomedical and pharmaceutical fields. Detailed protocols for key experimental techniques are provided to enable researchers to implement these powerful methods in their own laboratories.
Bio-imaging and Microscopy
Nonlinear optical microscopy techniques offer significant advantages over traditional fluorescence microscopy for biological imaging, including increased penetration depth, reduced photodamage, and inherent three-dimensional sectioning capabilities. These properties are particularly valuable for imaging deep within tissues and for long-term studies of live cells, which are critical aspects of drug discovery and development.
Data Presentation: Two-Photon Absorption Properties of Common Fluorophores
The efficiency of two-photon excitation is quantified by the two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s / photon). A higher GM value indicates a greater probability of simultaneous absorption of two photons, leading to a brighter fluorescence signal.
| Fluorophore | Excitation Wavelength (nm) | Two-Photon Absorption Cross-section (σ₂) (GM) | Emission Wavelength (nm) | Reference |
| NADH (endogenous) | 740 | < 0.1 | 450 | [1] |
| FAD (endogenous) | 800-900 | ~1 | 530 | [1] |
| Alexa Fluor 350 | 700 | ~10 | 442 | [1] |
| Alexa Fluor 488 | 920 | ~40 | 519 | [1] |
| Alexa Fluor 568 | 1000 | ~20 | 603 | [1] |
| Alexa Fluor 594 | 800 | ~80 | 617 | [1] |
| Cou-GSH | 900 | 51 | - | [2] |
| Fluorene-based probe | 740 | ~25 | - | [3] |
Experimental Protocol: Two-Photon Excitation Fluorescence (TPEF) Microscopy of Live Cells
This protocol outlines the basic steps for imaging live cells using a two-photon microscope.
Materials:
-
Two-photon laser scanning microscope equipped with a femtosecond pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser).
-
High numerical aperture (NA) objective lens (e.g., 20x or 40x water immersion).
-
Live-cell imaging chamber with temperature and CO₂ control.
-
Cell culture medium.
-
Fluorescently labeled cells or cells expressing fluorescent proteins.
Procedure:
-
Sample Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
If using fluorescent dyes, incubate the cells with the dye according to the manufacturer's protocol, followed by washing to remove excess dye.
-
-
Microscope Setup:
-
Turn on the laser and allow it to warm up for stable output.
-
Tune the laser to the optimal two-photon excitation wavelength for the fluorophore of interest (refer to the data table above or literature).[1]
-
Mount the sample on the microscope stage within the environmental chamber.
-
Select the appropriate objective lens.
-
-
Image Acquisition:
-
Bring the sample into focus using the microscope's eyepieces or a camera in widefield mode.
-
Switch to the two-photon scanning mode.
-
Set the laser power to the minimum level required to obtain a clear image to minimize phototoxicity.
-
Adjust the detector gain and offset to optimize the signal-to-noise ratio.
-
Acquire single images or time-lapse series as required for the experiment.
-
For 3D imaging, acquire a Z-stack by defining the top and bottom planes of the desired volume and the step size between slices.
-
Visualization: Two-Photon Excitation Workflow
Caption: Workflow of two-photon excitation fluorescence microscopy.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death. NLO materials, particularly upconverting nanoparticles, are being explored to enhance the efficacy of PDT by enabling the use of near-infrared light, which has deeper tissue penetration.
Data Presentation: Singlet Oxygen Quantum Yields of Photosensitizers
The efficiency of a photosensitizer in generating singlet oxygen is given by its singlet oxygen quantum yield (ΦΔ). A higher ΦΔ value indicates a more efficient photosensitizer for PDT.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin IX (free base) | Methanol | 0.62 | [4] |
| Hematoporphyrin derivative (HpD) (free base) | Methanol | 0.44 | [4] |
| Boronated protoporphyrin (BOPP) (free base) | Methanol | 0.85 | [4] |
| Zinc Phthalocyanine | DMSO | 0.56 | [5] |
| Rose Bengal | Water | 0.75 | [6] |
| Riboflavin | Water | 0.54 | [6] |
Experimental Protocol: In Vitro Photodynamic Therapy Assay
This protocol describes a method to evaluate the efficacy of a photosensitizer-nanoparticle conjugate for in vitro photodynamic therapy.[7][8][9][10][11]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium and supplements.
-
Photosensitizer-nanoparticle conjugate.
-
Light source with the appropriate wavelength for photosensitizer activation (e.g., diode laser).
-
96-well plates.
-
MTT or other cell viability assay kit.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Incubation with Photosensitizer:
-
Prepare serial dilutions of the photosensitizer-nanoparticle conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the conjugate.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
-
Light Irradiation:
-
Wash the cells with PBS to remove any conjugate that has not been taken up.
-
Add fresh, phenol red-free medium to the wells.
-
Irradiate the cells with the light source at a specific power density and for a defined duration.
-
Include control groups: no treatment, light only, and conjugate only (no light).
-
-
Cell Viability Assessment:
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot cell viability versus conjugate concentration to determine the half-maximal inhibitory concentration (IC50).
-
Visualization: Mechanism of Photodynamic Therapy
Caption: Simplified mechanism of Type II photodynamic therapy.[12][13][14][15]
Biosensing
Nonlinear optical phenomena are also being harnessed for the development of highly sensitive and specific biosensors. For instance, the localized surface plasmon resonance (LSPR) of gold nanoparticles can be modulated by the binding of biomolecules, leading to a detectable change in the nonlinear optical signal. This principle can be applied to the detection of proteins and other biomarkers relevant to drug development and diagnostics.
Data Presentation: Nonlinear Optical Properties of Gold Nanoparticles
The third-order nonlinear optical susceptibility (χ⁽³⁾) is a measure of the nonlinear response of a material to an applied optical field. For biosensing applications based on changes in the refractive index, a large nonlinear refractive index (n₂) is desirable.
| Nanoparticle Size | Wavelength (nm) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Reference |
| 3-5 nm | 532 | ~10⁻¹⁰ | ~10⁻⁵ | [16][17] |
| 7-8 nm | 532 | ~10⁻¹⁰ | ~10⁻⁵ | [16][17] |
Note: The exact values can vary depending on the synthesis method and surrounding medium.
Experimental Protocol: NLO-based Biosensor for Protein Detection
This protocol provides a general framework for developing a biosensor for protein detection based on the modulation of the nonlinear optical properties of gold nanoparticles.[18][19][20][21]
Materials:
-
Gold nanoparticles (AuNPs) of a specific size and concentration.
-
Antibody specific to the target protein.
-
Bifunctional linker molecule (e.g., with thiol and carboxyl groups) for antibody conjugation.
-
Target protein solution.
-
Bovine serum albumin (BSA) for blocking non-specific binding sites.
-
Z-scan setup with a pulsed laser.
Procedure:
-
Functionalization of Gold Nanoparticles:
-
Conjugate the specific antibody to the surface of the AuNPs using the bifunctional linker. This typically involves activating the carboxyl groups on the linker and then reacting them with amine groups on the antibody.
-
Purify the antibody-conjugated AuNPs to remove excess reagents.
-
-
Sensor Surface Preparation:
-
Immobilize the functionalized AuNPs on a suitable substrate (e.g., a glass slide).
-
Block any remaining non-specific binding sites on the surface with a BSA solution.
-
-
Protein Detection:
-
Introduce the sample containing the target protein to the sensor surface.
-
Allow sufficient time for the target protein to bind to the antibodies on the AuNPs.
-
Wash the surface to remove any unbound proteins.
-
-
Nonlinear Optical Measurement:
-
Perform a Z-scan measurement on the sensor surface before and after the introduction of the target protein.
-
The binding of the protein will alter the local refractive index around the AuNPs, leading to a change in the Z-scan trace.
-
-
Data Analysis:
-
Analyze the change in the nonlinear refractive index (n₂) or nonlinear absorption coefficient (β) from the Z-scan data.
-
Correlate the magnitude of the change in the NLO signal to the concentration of the target protein.
-
Visualization: NLO Biosensor Principle
References
- 1. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular photodynamic therapy with photosensitizer-nanoparticle conjugates: cancer therapy using a ‘Trojan horse’ [scite.ai]
- 8. Gold Nanocage-Photosensitizer Conjugates for Dual-Modal Image-Guided Enhanced Photodynamic Therapy [thno.org]
- 9. Nucleus-Targeted Photosensitizer Nanoparticles for Photothermal and Photodynamic Therapy of Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Photodynamic Therapy Using Alloyed Nanoparticle-Conjugated 5-Aminolevulinic Acid for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 13. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 14. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Pushing the detection limits: strategies towards highly sensitive optical-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optical Fiber Biosensors for Protein Detection: A Review [mdpi.com]
- 20. wooqian.com [wooqian.com]
- 21. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Dimethyl-2-(phenyldiazenyl)phenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving the diazotization of aniline followed by azo coupling with 4,5-dimethylphenol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | 1. Decomposition of the Diazonium Salt: The benzenediazonium chloride intermediate is unstable at elevated temperatures.[1] | - Maintain Low Temperature: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath. The solution of the diazonium salt should be used immediately and kept cold. |
| 2. Incorrect pH for Coupling: The azo coupling reaction with phenols is highly pH-dependent. Phenols are most reactive in a slightly alkaline medium (as phenoxides), but a very high pH can cause the diazonium salt to decompose.[2] | - Optimize Coupling pH: Adjust the pH of the 4,5-dimethylphenol solution to be mildly alkaline (pH 8-10) before the addition of the cold diazonium salt solution. This can be achieved using a solution of sodium hydroxide or sodium carbonate. | |
| 3. Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete formation of the diazonium salt. | - Ensure Stoichiometric Ratios: Use a slight excess of sodium nitrite and ensure the presence of sufficient hydrochloric acid to maintain an acidic environment for the formation of nitrous acid in situ. | |
| Dark, Tarry, or Oily Product | 1. Elevated Reaction Temperature: Allowing the reaction temperature to rise during diazotization or coupling can lead to the formation of byproducts, including phenols from the decomposition of the diazonium salt. | - Rigorous Temperature Control: Continuously monitor and control the temperature throughout the addition of reagents. Slow, dropwise addition of the sodium nitrite solution and the diazonium salt solution is crucial. |
| 2. Side Reactions: If the pH is too low during coupling, the reaction may be very slow, allowing for decomposition. If the pH is too high, it can favor the formation of diazoate anions which are less reactive. | - Precise pH Adjustment: Use a pH meter or pH indicator paper to carefully adjust the pH of the coupling mixture. Add the base to the phenol solution before coupling. | |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination with aniline or 4,5-dimethylphenol. | - Optimize Reaction Time and Stoichiometry: Ensure the reaction goes to completion by allowing sufficient reaction time at the optimal temperature and using appropriate stoichiometry. |
| 2. Formation of Isomers or Byproducts: Coupling may occur at different positions on the phenol ring, or other side reactions may occur. | - Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system. Ethanol, acetic acid, or a mixture of ethanol and water are often effective for purifying azo dyes.[1] Column chromatography can also be employed for higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the diazotization of aniline?
A1: The diazotization of aniline to form benzenediazonium chloride is highly temperature-sensitive. The reaction should be carried out at a temperature between 0°C and 5°C.[1] Temperatures above this range can lead to the rapid decomposition of the diazonium salt, resulting in a significantly lower yield of the desired azo dye.
Q2: Why is the pH so important during the azo coupling step with 4,5-dimethylphenol?
A2: The pH of the reaction medium is crucial for the azo coupling with phenols. A mildly alkaline environment (pH 8-10) is generally optimal because it deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt. If the pH is too low (acidic), the concentration of the phenoxide ion is too low for the reaction to proceed efficiently. Conversely, a very high pH can lead to the formation of unreactive diazoate species from the diazonium salt.
Q3: My final product has a very dark and impure appearance. What is the likely cause?
A3: A dark and impure product is often a result of elevated temperatures during the reaction, leading to the decomposition of the diazonium salt and the formation of tarry byproducts. It is essential to maintain a low temperature (0-5°C) throughout the diazotization and coupling steps. Slow and controlled addition of reagents is also critical to prevent localized heating.
Q4: What is a good solvent for the recrystallization of this compound?
A4: For the recrystallization of phenolic azo dyes, common solvents include ethanol, glacial acetic acid, or solvent mixtures like ethanol/water.[1][3] The choice of solvent depends on the solubility of the crude product and impurities. The goal is to find a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the final product can be confirmed using various analytical techniques. Thin-Layer Chromatography (TLC) can be used to assess the purity and compare the product to starting materials. Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., O-H, N=N, C-H aromatic).
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of a typical azo coupling reaction to form a substituted (phenyldiazenyl)phenol. The data is representative and illustrates general trends.
| Parameter | Condition | Observed Yield (%) | Notes |
| Diazotization Temperature | 0-5°C | High (e.g., >85%) | Optimal temperature for diazonium salt stability. |
| 10-15°C | Moderate (e.g., 60-70%) | Increased decomposition of the diazonium salt. | |
| >20°C | Low (e.g., <40%) | Significant decomposition, leading to byproducts. | |
| Coupling Reaction pH | 4-5 | Low | Phenol is not sufficiently activated for efficient coupling. |
| 8-10 | High (e.g., >90%) | Optimal pH for the formation of the reactive phenoxide ion. | |
| >12 | Moderate to Low | Increased formation of unreactive diazoate species. | |
| Purity of Aniline | Freshly Distilled | High | Minimizes side reactions from oxidized impurities. |
| Old/Darkened | Lower | Impurities can interfere with the diazotization reaction. |
Experimental Protocols
Protocol 1: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 5.0 mL (approx. 5.1 g, 55 mmol) of aniline in 15 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 4.0 g (58 mmol) of sodium nitrite in 20 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5°C. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring for another 15 minutes at 0-5°C. The resulting solution is the benzenediazonium chloride solution, which should be used immediately in the next step.
Protocol 2: Azo Coupling with 4,5-Dimethylphenol
-
In a 500 mL beaker, dissolve 6.7 g (55 mmol) of 4,5-dimethylphenol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5°C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution prepared in Protocol 1 to the cold 4,5-dimethylphenol solution.
-
A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.
-
Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Visualizations
Reaction Pathway
References
Technical Support Center: Diazotization of Aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of aniline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the diazotization of aniline derivatives and provides practical solutions.
| Question/Issue | Answer/Solution |
| Why is my diazonium salt solution decomposing prematurely, indicated by a color change to dark brown or black and gas evolution? | Diazonium salts, particularly those derived from simple anilines, are thermally unstable.[1][2] Decomposition is often accelerated by elevated temperatures. Troubleshooting Steps: 1. Maintain Low Temperatures: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[3][4] Diazonium salts are known to decompose at higher temperatures, leading to the formation of phenolic byproducts and nitrogen gas.[1][2] 2. Use Freshly Prepared Nitrous Acid: Nitrous acid is unstable and should be generated in situ by the slow, portion-wise addition of a chilled sodium nitrite solution to the acidic solution of the aniline derivative.[1] 3. Avoid Sunlight: Perform the reaction in a vessel shielded from direct sunlight, as UV light can promote decomposition. |
| My reaction is forming a colored precipitate (yellow, orange, or red) instead of the desired diazonium salt solution. What is happening? | The formation of a colored precipitate suggests an azo coupling side reaction.[5][6] This occurs when the newly formed diazonium salt reacts with unreacted aniline or other electron-rich aromatic compounds present in the reaction mixture. Troubleshooting Steps: 1. Ensure Sufficient Acidity: Maintain a strongly acidic medium (pH 1-2) to ensure that the starting aniline is fully protonated, preventing it from acting as a nucleophile in a coupling reaction.[7][8] 2. Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with efficient stirring to ensure that it reacts completely with the aniline and to avoid localized areas of low acidity.[1] 3. Control Stoichiometry: Use a slight excess of nitrous acid to ensure complete conversion of the aniline, but avoid a large excess which can lead to other side reactions. |
| I observe the formation of a sticky, tar-like substance in my reaction. What is the cause and how can I prevent it? | Tar formation is often a result of multiple side reactions, including decomposition to phenols followed by subsequent polymerization or complex coupling reactions. Troubleshooting Steps: 1. Strict Temperature and pH Control: As with other side reactions, maintaining a low temperature (0-5 °C) and high acidity is crucial. 2. Degas Solvents: In some cases, dissolved oxygen can contribute to oxidative side reactions. Using degassed solvents may help minimize tar formation.[9] 3. Purity of Reagents: Ensure the aniline derivative and other reagents are of high purity, as impurities can catalyze decomposition and polymerization pathways. |
| How can I confirm the complete consumption of the starting aniline derivative? | The presence of unreacted aniline can lead to azo coupling side reactions. Monitoring the Reaction: 1. Starch-Iodide Paper Test: A simple and effective method is to test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has been consumed. 2. Thin Layer Chromatography (TLC): For a more precise analysis, TLC can be used to monitor the disappearance of the starting aniline spot. |
| What is the cause of triazene formation and how can it be minimized? | Triazenes are formed from the reaction of the diazonium salt with unreacted primary or secondary amines in the reaction mixture under conditions of insufficient acidity.[2] Prevention: 1. Maintain Low pH: A sufficiently acidic environment protonates the free amine, preventing it from attacking the diazonium salt. 2. Order of Addition: Adding the aniline solution to the acidic solution before the addition of the nitrite source helps to ensure that the aniline is protonated before the diazotizing agent is introduced. |
Data on Side Reactions
| Parameter | Effect on Phenol Formation (Decomposition) | Effect on Azo Coupling | Effect on Triazene Formation |
| Temperature | Increases significantly with increasing temperature.[1][2] | Generally less favorable at very low temperatures required for diazonium salt stability. | Can be promoted by higher temperatures if free amine is present. |
| pH | Less dependent on pH compared to coupling reactions, but very high pH will lead to the formation of diazotate ions which can decompose. | Highly pH-dependent. Favored in less acidic to neutral or slightly alkaline conditions where the coupling component is more nucleophilic.[5][6] | Favored in less acidic conditions where the free amine is available to act as a nucleophile.[2] |
| Aniline Concentration | Higher concentrations can lead to localized heat generation, promoting decomposition. | Higher concentrations of unreacted aniline increase the likelihood of azo coupling. | Higher concentrations of unreacted amine increase the likelihood of triazene formation. |
| Acid Concentration | Sufficient acid is required to stabilize the diazonium salt and prevent the formation of diazotate ions. | Strongly acidic conditions (pH < 3) suppress azo coupling by protonating the coupling component (unreacted aniline).[7] | Strongly acidic conditions suppress triazene formation by protonating the free amine.[2] |
Experimental Protocols
General Protocol for the Diazotization of Aniline
This protocol is a general guideline and may require optimization for specific aniline derivatives.
Materials:
-
Aniline derivative
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker or flask, dissolve the aniline derivative in a solution of concentrated acid and water. The amount of acid should be sufficient to form the amine salt and maintain a strongly acidic medium (typically 2.5-3 equivalents).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water (typically 1-1.2 equivalents).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. The immediate appearance of a blue-black color indicates the completion of the diazotization.
-
The resulting solution of the diazonium salt should be used immediately in subsequent reactions.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the main diazotization reaction and the key side reactions.
Caption: Main diazotization reaction pathway.
Caption: Common side reactions in diazotization.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarthaks.com [sarthaks.com]
- 4. Diazotization Reaction Mechanism [unacademy.com]
- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Purification of Azo Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of azo compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude azo compounds?
A1: Crude azo compounds often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, byproducts from side reactions (such as the formation of isomers), and inorganic salts like sodium chloride, which are often used to precipitate the dye.[1] It is also not uncommon for the product to contain colored impurities that need to be removed.[2]
Q2: How do I choose the best purification method for my azo compound?
A2: The choice of purification method depends on the properties of your azo compound and the nature of the impurities.
-
Recrystallization is ideal for solid compounds where the desired product is significantly more soluble in a hot solvent than in a cold solvent, while the impurities are either highly soluble or insoluble in the cold solvent.[3]
-
Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase. It is particularly useful for separating isomers and other organic byproducts with different polarities.[4]
-
Washing/Extraction can be effective for removing inorganic salts or highly soluble organic impurities.
Q3: My azo dye is water-soluble. How can I purify it?
A3: Purifying water-soluble azo dyes, especially those containing sulfonic acid groups, can be challenging. A common method involves "salting out," where an inorganic salt like sodium chloride is added to the aqueous solution to decrease the dye's solubility and cause it to precipitate. The collected solid can then be washed with a saturated salt solution to remove impurities. For salt removal, dialysis or size exclusion chromatography can be employed. Alternatively, specialized techniques like countercurrent chromatography have been used for the purification of water-soluble azo dyes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of azo compounds.
Recrystallization Issues
Problem: Low or no crystal yield after cooling.
-
Possible Cause: Too much solvent was used, keeping the compound dissolved even at low temperatures.[3]
-
Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again. To maximize yield, use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the solid is lower than the boiling point of the solvent, or the compound is significantly impure.[5] This phenomenon, known as "oiling out," occurs when the solute separates as a liquid phase instead of a solid.[5]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool very slowly.
-
Consider using a different solvent or solvent system.[6]
-
Seeding the solution with a pure crystal of the compound can sometimes induce crystallization.[5]
-
Column Chromatography Issues
Problem: Poor separation of compounds (overlapping bands).
-
Possible Cause: The solvent system (eluent) is not optimized. The polarity of the eluent may be too high, causing all compounds to move down the column too quickly, or too low, resulting in slow movement and band broadening.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen solvent system.[7]
-
Use a gradient elution. Start with a less polar solvent and gradually increase the polarity by mixing in a more polar solvent. This can help to separate compounds with a wide range of polarities.[8]
-
Problem: The colored compound is stuck on the column.
-
Possible Cause: The compound is too polar for the chosen stationary phase (e.g., silica gel) and eluent.
-
Solution:
-
Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[9]
-
If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve its mobility.[10]
-
Thin Layer Chromatography (TLC) Issues
Problem: Streaking of spots on the TLC plate.
-
Possible Cause: The sample is overloaded, or the compound is highly acidic or basic.[10][11]
-
Solution:
Problem: Spots are not moving from the baseline (Rf value is too low).
-
Possible Cause: The developing solvent is not polar enough.[12]
-
Solution: Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Experimental Protocols
Protocol 1: General Recrystallization of an Azo Compound
This protocol outlines a general procedure for purifying a solid azo compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude azo compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[13] Common solvents to test include ethanol, methanol, ethyl acetate, and toluene.
-
Dissolution: Place the crude azo compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.[15]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography for Azo Compound Purification
This protocol describes the purification of an azo compound using flash column chromatography.
-
Solvent System Selection: Use TLC to determine a suitable solvent system that gives the desired compound an Rf value of approximately 0.2-0.3.[7] A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[17]
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude azo compound in a minimum amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.[17]
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.[9]
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure using a pump or compressed air.
-
Collect fractions in test tubes as the solvent flows through the column.[18]
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: HPLC Method Parameters for Azo Dye Analysis
| Parameter | Method 1[19] | Method 2[20] |
| Column | Not specified | Not specified |
| Mobile Phase A | Supercritical CO2 | Not specified |
| Mobile Phase B | Methanol with 0.2% formic acid | Not specified |
| Detection | PDA at 240 nm | ACQUITY QDa Detector |
| Linearity (r²) | ≥ 0.9998 | > 0.996 |
| LOD (mg/kg) | 0.01-0.04 | Not specified |
| LOQ (mg/kg) | 0.04-0.12 | Not specified |
| Recovery (%) | 96.0-102.6 | Not specified |
| Precision (RSD%) | 0.16-2.01 | < 3.1% |
Visualizations
Caption: General experimental workflow for the purification and analysis of azo compounds.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ck12.org [ck12.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 7. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. silicycle.com [silicycle.com]
- 13. mt.com [mt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Chromatography [chem.rochester.edu]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
Technical Support Center: Optimizing Phenol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help you optimize coupling reactions involving phenols.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with phenols often challenging? A1: Phenols can be challenging substrates in cross-coupling reactions due to the poor leaving group ability of the hydroxyl group.[1] To overcome this, the hydroxyl group often requires activation to a more reactive form, such as a triflate, tosylate, or carbamate.[1][2] Additionally, phenols can act as ligands themselves or deprotonate to form phenoxides, which can influence the catalyst's activity and lead to side reactions.
Q2: What are the most common types of coupling reactions for phenols? A2: The most prevalent methods for forming C-O or C-C bonds with phenols include:
-
Ullmann Condensation: A classic copper-catalyzed reaction for forming diaryl ethers.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N or C-O bonds. While known for amination, variations are used for etherification.[4][5]
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction for forming C-C bonds, typically requiring the phenol to be converted into an electrophile (e.g., aryl triflate).[2][6]
Q3: How do I choose the right catalyst and ligand for my phenol coupling reaction? A3: The choice is highly dependent on the specific reaction (e.g., Ullmann, Buchwald-Hartwig), the coupling partners, and the functional groups present. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos or tBuXPhos are often effective.[5] For Ullmann reactions, copper catalysts are used, sometimes with ligands like N,N-dimethylglycine or picolinic acid to facilitate the reaction under milder conditions.[3][7][8] It is crucial to screen a variety of catalyst/ligand combinations to find the optimal system for your specific substrates.
Q4: What is the role of the base in phenol coupling reactions? A4: The base plays a critical role. In many cases, its primary function is to deprotonate the phenol, forming the more nucleophilic phenoxide. However, the choice of base can also influence catalyst activity and the reaction outcome. Common bases include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides. Weak bases like carbonates are often preferred when base-sensitive functional groups are present.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most common issues encountered. The underlying cause can range from inactive catalysts to suboptimal reaction conditions.
Possible Causes & Solutions
-
Poor Phenol Activation (for C-C couplings): The hydroxyl group is a poor leaving group for reactions like Suzuki coupling.
-
Solution: Convert the phenol to an aryl triflate, tosylate, or nonaflate to increase its reactivity as an electrophile.[2]
-
-
Inactive Catalyst or Ligand: The palladium or copper catalyst may be deactivated by impurities or exposure to oxygen.
-
Solution: Use fresh, high-purity reagents. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[10] For some palladium catalysts, a pre-activation step may be necessary.
-
-
Suboptimal Base: The base may not be strong enough to deprotonate the phenol or may be incompatible with other reagents.
-
Incorrect Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Low Reaction Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. Ullmann couplings, for instance, have traditionally required high temperatures (125–220 °C), though modern ligand-assisted protocols can lower this to around 90-120 °C.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield phenol coupling reactions.
Issue 2: Formation of Significant Side Products
The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired coupling.
Possible Causes & Solutions
-
Homocoupling of Coupling Partner: Especially common in Suzuki reactions where the boronic acid couples with itself.
-
Solution: Adjust the stoichiometry of the reagents. Ensure slow addition of the boronic acid or use a different catalyst system that favors cross-coupling.
-
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be caused by impurities or a non-optimal ligand. Ensure reagents are pure and consider screening ligands that promote reductive elimination over side reactions.
-
-
Biaryl Ether Formation (in C-C or C-N couplings): If water is present, the aryl halide can react with the phenoxide base to form a diaryl ether.
-
Solution: Use anhydrous solvents and reagents. Ensure the inert atmosphere is dry.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid reacts with residual water or base to be replaced by a hydrogen atom before it can transmetalate to the palladium center.
-
Solution: Use anhydrous conditions and a suitable base like K₃PO₄. Sometimes, adding a small, controlled amount of water can surprisingly help in anhydrous couplings with K₃PO₄.[11]
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Reaction Type | Common Cause | Suggested Solution |
|---|---|---|---|
| Homocoupled Aryl Halide | All Types | High temperature; Catalyst choice | Lower temperature; Screen different catalysts/ligands. |
| Homocoupled Boronic Acid | Suzuki | Excess boronic acid; Water | Optimize stoichiometry; Use anhydrous conditions. |
| Diaryl Ether | Buchwald-Hartwig (Amination) | Presence of water/phenoxide | Use strictly anhydrous conditions; Screen ligands. |
| Reduced Aryl Halide | All Types | Impurities; β-hydride elimination | Purify starting materials; Choose ligands that prevent β-hydride elimination. |
Issue 3: Reaction Does Not Go to Completion
A stalled reaction can be due to catalyst decomposition or a difficult substrate combination.
Possible Causes & Solutions
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.
-
Solution: Add an extra equivalent of ligand relative to the palladium source to improve catalyst stability. Consider using a more robust pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts).
-
-
Steric Hindrance: A sterically bulky phenol or aryl halide can slow down the reaction significantly.
-
Solution: Use a ligand designed for hindered substrates (e.g., XPhos, RuPhos). Increase the reaction temperature and/or catalyst loading.
-
-
Inhibiting Byproducts: Salt byproducts (e.g., iodide salts) can sometimes inhibit the catalyst.
-
Solution: When using aryl iodides, consider less polar solvents like toluene to minimize the solubilization and inhibitory effects of the iodide salt byproduct.
-
Table 2: Optimization Parameters for Common Phenol Coupling Reactions
| Parameter | Ullmann Coupling | Buchwald-Hartwig C-O Coupling | Suzuki Coupling (of Aryl Triflates) |
|---|---|---|---|
| Catalyst | CuI, Cu₂O | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Catalyst Loading | 5-20 mol % | 1-5 mol % | 2-10 mol % |
| Ligand | N,N-dimethylglycine, L-proline, Picolinic acid | XPhos, RuPhos, BrettPhos | SPhos, XPhos, dppf |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu | K₃PO₄, K₂CO₃, CsF |
| Solvent | Dioxane, DMSO, Pyridine | Toluene, Dioxane, THF | Toluene, Dioxane, DME |
| Temperature | 90-220 °C[7] | 80-120 °C | 80-110 °C |
Experimental Protocols
Protocol 1: N,N-Dimethylglycine-Promoted Ullmann Coupling for Diaryl Ether Synthesis
This protocol is adapted from modern, milder Ullmann conditions.[7]
Catalytic Cycle of Ullmann Coupling
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Procedure:
-
To an oven-dried reaction vessel, add CuI (10 mol %), N,N-dimethylglycine (30 mol %), and Cs₂CO₃ (2 equivalents).
-
Seal the vessel with a septum and purge with an inert gas (Argon).
-
Add the phenol (1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig C-O Coupling
Procedure:
-
In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol %) to an oven-dried reaction vial.
-
Add the aryl halide (1.0 equivalent) and the phenol (1.2 equivalents).
-
Add the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Remove the vial from the glovebox, add anhydrous toluene via syringe, and stir the mixture at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Triflates from a Phenol
Part A: Synthesis of the Aryl Triflates
-
Dissolve the phenol (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (Tf₂O, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting phenol is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify if necessary.
Part B: Suzuki-Miyaura Coupling
-
To a reaction flask, add the aryl triflate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and a base such as K₃PO₄ (3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).
-
Purge the flask with an inert gas.
-
Add a degassed solvent system, such as dioxane/water (4:1).
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the biaryl product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting TLC Analysis of Azo Dye Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving common issues encountered during the Thin-Layer Chromatography (TLC) analysis of azo dye synthesis.
Frequently Asked Questions (FAQs)
Interpreting TLC Plates
Q1: How do I use TLC to monitor the progress of my azo dye synthesis?
To monitor your reaction, spot the TLC plate with three lanes: your starting materials (e.g., the amine and the coupling agent), a co-spot (a single spot containing both the reaction mixture and starting materials), and the reaction mixture itself.[1] As the reaction proceeds, you should observe the starting material spots diminishing in intensity in the reaction mixture lane, while a new spot corresponding to your azo dye product appears.[1] The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane.
Q2: My TLC plate shows two spots for my purified azo dye. Is it impure?
Not necessarily. Azo compounds can exist as cis and trans isomers, which may separate on a TLC plate, resulting in two distinct spots.[2] The cis isomer is often less stable and may convert to the trans isomer at room temperature or when exposed to light.[2]
Q3: What does the Retention Factor (Rf) value tell me about my azo dye?
The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4] It is a measure of a compound's polarity in a given solvent system. A lower Rf value indicates a more polar compound, while a higher Rf value suggests a less polar compound.[1] For azo dyes, which often contain polar functional groups, the choice of a suitable solvent system is crucial for achieving an optimal Rf value (typically between 0.3 and 0.7 for good separation).
Common TLC Problems and Solutions
Q4: Why is my azo dye appearing as a long streak instead of a distinct spot?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading : Applying too much sample to the plate is a common cause of streaking.[5][6][7] Try diluting your sample and spotting a smaller amount.[5][8]
-
Highly Polar or Acidic/Basic Compounds : Azo dyes often contain acidic (e.g., phenolic) or basic (e.g., amino) groups that can interact strongly with the silica gel stationary phase, leading to streaking.[9] To resolve this, you can add a small amount of a modifier to your eluent:
-
Inappropriate Solvent System : If the solvent system is too polar, it may not effectively move a polar compound off the baseline, causing it to streak. Conversely, a solvent that is not polar enough may not move the compound at all. Experiment with different solvent systems to find the optimal polarity.[6]
-
Compound Decomposition : Some compounds may be unstable on the acidic silica gel surface, leading to decomposition and streaking.[10]
Q5: I see unexpected spots on my TLC plate. What could be the cause?
Unexpected spots can arise from:
-
Impurities : The spots could be unreacted starting materials, byproducts of the synthesis, or degradation products. Azo dye syntheses can have side reactions, and the starting materials are rarely completely pure.[11][12]
-
Contamination : Accidental contamination of the TLC plate by touching the surface or from contaminated glassware can introduce unexpected spots.[6]
-
Using a Pen : Drawing the baseline with an ink pen instead of a pencil can result in the ink components separating and appearing as spots.[6]
Q6: My spots are not moving from the baseline (Rf value is too low). What should I do?
If your spots remain on the baseline, your eluent is likely not polar enough to move the polar azo dye up the plate.[5] You should increase the polarity of your solvent system. This can be achieved by increasing the proportion of the more polar solvent in your mixture.[5] For very polar compounds, you might need to try a different, more polar solvent system altogether.[13]
Q7: My spots are running at the solvent front (Rf value is too high). How can I fix this?
If your spots are near the solvent front, your eluent is too polar for your compound.[5] You need to decrease the polarity of the solvent system by increasing the proportion of the less polar solvent.[5]
Q8: The solvent front on my TLC plate is uneven. Why did this happen?
An uneven solvent front can be caused by:
-
The TLC plate being placed in the developing chamber at an angle.[14]
-
The edge of the TLC plate touching the side of the chamber or the filter paper.[6]
-
The silica gel on the plate being chipped or damaged at the bottom edge.[8]
-
The developing chamber being disturbed during elution.[14]
An uneven front can lead to inaccurate Rf values, so it is best to rerun the TLC.[14]
Data Presentation
Table 1: Recommended TLC Solvent Systems for Azo Dyes
The selection of an appropriate solvent system is critical for achieving good separation of azo dyes. The polarity of the system should be adjusted based on the specific polarity of the dye and its precursors.
| Polarity | Solvent System Examples | Component Ratio (v/v) | Notes |
| Low to Medium | n-Hexane / Ethyl Acetate | Varies | A common starting point for many organic compounds. Adjust ratio to optimize Rf.[15] |
| Petroleum Ether / Acetone | 70:30 | Suitable for some azo pigments.[11] | |
| Petroleum Ether / Ethyl Acetate | 80:20 | Another option for pigments.[11] | |
| Dichloromethane / Hexane | Varies | Good for compounds of intermediate polarity.[15] | |
| Medium to High | Chloroform / Methanol | 9:1 | Can be effective for separating azo Schiff bases.[15] |
| Dichloromethane | 100% | Used for certain azo derivatives.[11] | |
| High | n-Butanol / Acetic Acid / Water | 40:10:50 | Gives good separation for a variety of biological dyes.[16] |
For basic azo dyes, consider adding 1-2% triethylamine to the mobile phase. For acidic dyes, adding 1-2% acetic or formic acid can improve spot shape.[5][15]
Experimental Protocols
Protocol: General Procedure for TLC Analysis of Azo Dye Synthesis
-
Preparation of the TLC Plate :
-
Using a soft pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[1] Be careful not to scratch the silica layer.
-
Mark small, evenly spaced ticks on the origin line for each sample you will spot.
-
-
Sample Preparation :
-
Prepare dilute solutions (around 1-2%) of your starting materials (amine and coupling component) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Spotting the TLC Plate :
-
Using a capillary tube, carefully spot small amounts of each sample onto the designated ticks on the origin line.[1]
-
Apply a spot of the starting amine, the starting coupling component, the reaction mixture, and a "co-spot" (reaction mixture and starting materials in the same spot).
-
Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[5][6]
-
-
Developing the TLC Plate :
-
Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[6][7]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the sides.[7]
-
Replace the lid and allow the solvent to travel up the plate (elution) undisturbed.[7]
-
-
Visualization :
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Azo dyes are colored, so the spots should be visible under daylight.
-
For any non-colored starting materials or byproducts, visualize the plate under a UV lamp.[17][18] UV-active compounds will appear as dark spots.[17][18] Circle these spots with a pencil.[17]
-
If necessary, further visualization can be done using a chemical stain, such as an iodine chamber or a permanganate dip.[17][18]
-
-
Analysis :
-
Observe the positions of the spots in each lane to determine the progress of the reaction.
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[3]
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. marz-kreations.com [marz-kreations.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent systems for thin layer chromatography of biological dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5-Dimethyl-2-(phenyldiazenyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from unreacted starting materials or side reactions during the synthesis. These may include:
-
Unreacted 4,5-Dimethylphenol: The coupling component in the azo coupling reaction.
-
Unreacted Aniline: The precursor for the diazonium salt.
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Isomers: Positional isomers may form depending on the reaction conditions.
-
Polymeric materials: Tar-like substances can form from side reactions.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of impurities and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for a similar compound, 4-(phenyldiazenyl)phenol, is in the range of 150-152°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable. | Select a more polar solvent or a solvent mixture. For phenolic azo dyes, ethanol, acetone, or mixtures with water are often effective.[1] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to just dissolve the compound. Cool the solution in an ice bath to minimize solubility. |
| Crystals are colored, indicating impurities. | The impurity is co-crystallizing with the product. | A second recrystallization may be necessary. Alternatively, treat the solution with activated charcoal before filtration to remove colored impurities. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities (streaking or overlapping bands). | The solvent system (eluent) is not optimal. The column is overloaded. | Optimize the eluent system using TLC. A common starting point for similar compounds is a hexane/ethyl acetate mixture.[2] Adjust the polarity to achieve good separation (Rf value between 0.2 and 0.5 on TLC). Reduce the amount of crude material loaded onto the column. |
| The compound is stuck on the column and does not elute. | The eluent is not polar enough. The compound is strongly interacting with the stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. For phenolic compounds that may interact strongly with silica, adding a small amount of acetic acid to the eluent can sometimes help. Alternatively, a different stationary phase like alumina could be used. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel. |
| Colored impurities co-elute with the product. | Impurities have similar polarity to the product in the chosen eluent. | Try a different solvent system or a different stationary phase (e.g., reverse-phase C18 silica). |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is a good starting point.
-
Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
This protocol is based on methods used for similar azo phenols and may need adjustment.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. For a similar compound, (E)-2,6-dimethyl-4-(phenyldiazenyl)phenol, a hexane/ethyl acetate ratio of 10:1 was effective.[2] Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
References
stability issues of 4,5-Dimethyl-2-(phenyldiazenyl)phenol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,5-Dimethyl-2-(phenyldiazenyl)phenol in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing its color over time. What could be the cause?
A1: The discoloration of your solution is likely due to the degradation of the azo compound. Azo dyes, while generally stable, can degrade under certain conditions. The primary cause of color loss is the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[1][2][3] Several factors can accelerate this degradation, including exposure to light (photodegradation), non-optimal pH, elevated temperature, and reaction with oxidizing or reducing agents present in the solution.[4][5]
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound, like other azo dyes, can proceed through various pathways, primarily reductive or oxidative cleavage of the azo bond. Reductive cleavage typically results in the formation of aromatic amines. For this specific compound, the expected products would be aniline and 2-amino-4,5-dimethylphenol. Oxidative degradation can lead to a more complex mixture of products, including hydroxylated and ring-opened species.[6][7][8]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in the stability of phenolic azo dyes. Extreme pH values (highly acidic or alkaline) can catalyze the degradation of the compound. For many azo dyes, optimal stability is found in a neutral or slightly acidic pH range. In alkaline solutions, the phenolic group exists in its phenolate form, which can influence the electronic properties of the azo bond and potentially affect its stability. It is recommended to determine the optimal pH for your specific application through stability studies.
Q4: Is this compound sensitive to light?
A4: Yes, azo dyes are known to be susceptible to photodegradation.[1][5] The energy from UV or visible light can be absorbed by the molecule, leading to the excitation of electrons and subsequent cleavage of the azo bond or other chemical modifications. To minimize photodegradation, it is recommended to store solutions in amber vials or protect them from light, especially during long-term storage or experiments involving prolonged light exposure.
Q5: What is the recommended solvent for dissolving this compound?
A5: Based on the properties of similar phenolic azo compounds, this compound is expected to be soluble in organic solvents such as ethanol, methanol, acetone, and DMSO.[9] It is generally insoluble in water.[9] The choice of solvent can also impact stability. Protic solvents may participate in degradation reactions, and the purity of the solvent is crucial to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid color loss in solution | Photodegradation | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient and direct light during experiments. |
| Non-optimal pH | Buffer the solution to a neutral or slightly acidic pH. Perform a pH stability study to identify the optimal range for your experimental conditions. | |
| Presence of reducing or oxidizing agents | Ensure high purity of solvents and reagents. Avoid the addition of known reducing or oxidizing agents unless required for the experiment. | |
| Temperature instability | Store stock solutions at recommended low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. For experiments at elevated temperatures, be aware of accelerated degradation. | |
| Precipitation of the compound from solution | Low solubility in the chosen solvent | Ensure the concentration is below the saturation point. Consider using a co-solvent system to improve solubility. |
| Change in pH affecting solubility | Verify and maintain the pH of the solution, as the solubility of phenolic compounds can be pH-dependent. | |
| Degradation to less soluble products | Analyze the precipitate to determine if it is the parent compound or a degradation product. | |
| Inconsistent experimental results | Degradation of stock solutions | Prepare fresh stock solutions regularly. Monitor the purity and concentration of stock solutions over time using UV-Vis spectroscopy or HPLC. |
| Inconsistent solution preparation | Standardize the protocol for solution preparation, including solvent, pH, and concentration. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to illustrate the effects of different storage conditions. This data is for exemplary purposes and should be confirmed by experimental studies.
Table 1: Effect of Temperature on Stability in Ethanol (Stored in Dark for 7 Days)
| Temperature (°C) | % Degradation |
| 4 | < 1% |
| 25 (Room Temp) | 5-10% |
| 40 | 20-30% |
Table 2: Effect of pH on Stability in 50% Ethanol/Water at 25°C (Stored in Dark for 24 Hours)
| pH | % Degradation |
| 3.0 | 15-20% |
| 5.0 | 5-8% |
| 7.0 | < 2% |
| 9.0 | 8-12% |
Table 3: Effect of Light on Stability in Ethanol at 25°C (24 Hours Exposure)
| Light Condition | % Degradation |
| Dark (Control) | < 1% |
| Ambient Lab Light | 10-15% |
| Direct Sunlight | > 50% |
Experimental Protocols
Protocol 1: Monitoring Stability by UV-Vis Spectrophotometry
This method is useful for quickly assessing the degradation of the compound by monitoring the decrease in absorbance at its λmax.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Dilute the stock solution to a concentration that gives an absorbance reading between 1.0 and 1.5 at the λmax of the compound. Prepare separate aliquots for each condition to be tested (e.g., different pH, temperature, light exposure).
-
Initial Measurement (Time 0): Immediately after preparation, measure the UV-Vis spectrum of a control sample from 200-800 nm to determine the initial absorbance at λmax.
-
Incubation: Store the test aliquots under the desired experimental conditions.
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample from each aliquot and measure its UV-Vis spectrum.
-
Data Analysis: Calculate the percentage of remaining compound at each time point using the formula: (% Remaining) = (Absorbance at time t / Initial Absorbance) * 100. The percent degradation is 100 - % Remaining.
Protocol 2: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
HPLC is a more robust method that can separate the parent compound from its degradation products, allowing for accurate quantification of stability and identification of byproducts.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.[10]
-
Mobile Phase: A common mobile phase for azo dyes is a gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).[10] An example gradient could be starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Sample Preparation: Prepare samples as described in the UV-Vis protocol. Before injection, filter the samples through a 0.22 µm syringe filter.[10]
-
Injection and Analysis: Inject a fixed volume (e.g., 10 µL) of each sample onto the column. Monitor the elution profile using a diode-array detector (DAD) or a UV detector set at the λmax of the parent compound and other relevant wavelengths to detect degradation products.
-
Data Analysis: The stability is determined by the decrease in the peak area of the parent compound over time. New peaks in the chromatogram indicate the formation of degradation products. The percentage of the parent compound remaining can be calculated as: (% Remaining) = (Peak area at time t / Initial peak area) * 100.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a stability study of the compound in solution.
Caption: A logical troubleshooting guide for solution discoloration issues.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsrp.org [ijsrp.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. icontrolpollution.com [icontrolpollution.com]
Technical Support Center: Synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Diazotization: The temperature during diazotization was too high, leading to the decomposition of the diazonium salt. The diazonium salt is unstable at higher temperatures.[1][2] | Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite and for the duration of the diazotization step. Use an ice-salt bath for better temperature control. |
| Incorrect pH for Coupling: The pH of the coupling reaction mixture is critical. For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium (pH 8-10) to activate the phenol.[3] | Ensure the solution of 4,5-dimethylphenol is alkaline before the addition of the diazonium salt solution. Use a pH meter or pH paper to monitor and adjust the pH. | |
| Side Reactions: The diazonium salt can react with water to form a phenol if the temperature is not controlled, or it can undergo other unwanted side reactions. | Use the diazonium salt immediately after its preparation.[2] Ensure efficient stirring to promote the desired coupling reaction. | |
| Product is a Dark, Tarry Substance | Impure Starting Materials: Use of impure aniline or 4,5-dimethylphenol can lead to the formation of polymeric byproducts and other impurities. | Use freshly distilled aniline and pure 4,5-dimethylphenol. Check the purity of starting materials by appropriate analytical techniques (e.g., NMR, GC-MS) before use. |
| Oxidation: Phenols are susceptible to oxidation, which can be accelerated by elevated temperatures or the presence of certain metal ions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions and the formation of complex mixtures. | Carefully measure and use the correct stoichiometric amounts of aniline, sodium nitrite, and 4,5-dimethylphenol. | |
| Difficulty in Product Isolation/Purification | Product is too soluble in the reaction mixture: The product may not precipitate completely from the reaction mixture. | After the reaction is complete, acidify the mixture to a pH of 5-6 to precipitate the product fully. Cool the mixture in an ice bath to further decrease solubility. |
| Presence of Oily Impurities: Oily byproducts can make filtration and purification difficult. | Wash the crude product with a non-polar solvent like hexane to remove oily impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective. | |
| Color of the Product is Inconsistent | Batch-to-Batch Variation: Minor variations in reaction conditions such as temperature, pH, and stirring rate can affect the final color of the azo dye. | Standardize all reaction parameters and ensure they are consistently maintained for each batch. |
| Crystal Polymorphism: Different crystalline forms of the product can exhibit different colors. | Control the crystallization process carefully. Slow cooling and the use of specific solvent systems can promote the formation of a single polymorph. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is a classic example of an azo coupling reaction. It involves two main steps:
-
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a benzenediazonium salt.[1][2]
-
Azo Coupling: The freshly prepared diazonium salt is then reacted with 4,5-dimethylphenol in a basic solution. The diazonium salt acts as an electrophile and attacks the electron-rich phenoxide ion at the position ortho to the hydroxyl group, resulting in the formation of the azo compound, this compound.
Q2: Why is it crucial to maintain a low temperature during the diazotization step?
A2: Diazonium salts are generally unstable and can decompose at higher temperatures.[1][2] Keeping the temperature between 0 and 5°C minimizes the decomposition of the benzenediazonium salt, thereby maximizing the yield of the desired azo dye.
Q3: What is the role of sodium nitrite and hydrochloric acid in the reaction?
A3: Sodium nitrite and hydrochloric acid react together to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the excess hydrochloric acid to form the nitrosonium ion (NO⁺), which is the electrophile that reacts with aniline to initiate the diazotization process.
Q4: How can I confirm the formation of the diazonium salt?
A4: A common qualitative test is to add a small amount of the diazonium salt solution to a solution of a coupling agent like 2-naphthol in a basic solution. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin. Handle it with care.
-
Diazonium salts in their solid state can be explosive.[2] Therefore, it is crucial to keep them in solution and use them immediately after preparation.
-
Handle hydrochloric acid and sodium hydroxide with care as they are corrosive.
Experimental Protocol
This protocol is a general guideline based on established methods for azo dye synthesis. Optimization may be required for scaling up.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
4,5-Dimethylphenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of Aniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in water (typically a slight molar excess).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution while stirring continuously. Ensure the temperature does not rise above 5°C during the addition.
-
After the addition is complete, continue stirring for another 15-20 minutes at 0-5°C to ensure complete diazotization. The resulting solution is the benzenediazonium salt solution.
Part 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of 4,5-dimethylphenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to below 5°C.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold benzenediazonium salt solution to the cold 4,5-dimethylphenol solution.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Filter the crude product using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
unexpected color changes in azo dye experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in their azo dye experiments.
Troubleshooting Guide: Unexpected Color Changes
This guide addresses specific color-related issues that may arise during azo dye synthesis and experimentation.
| Problem | Potential Causes | Solutions & Recommendations |
| 1. Final dye color is significantly different from the expected color (e.g., brown instead of red). | - Incorrect pH: The pH of the coupling reaction mixture is critical. Most coupling reactions with phenols require slightly alkaline conditions, while coupling with anilines is often done in weakly acidic to neutral conditions.[1][2] - Decomposition of Diazonium Salt: Diazonium salts are often unstable at temperatures above 0-5 °C.[3] Decomposition can lead to the formation of phenols and other byproducts, resulting in a mixture of colors. - Side Reactions: Impurities in the starting materials or incorrect reaction conditions can lead to side reactions, such as the formation of triazenes, which can be a different color.[4] - Oxidation: The starting amine or the final dye product may have been oxidized by air, especially under basic conditions. | - Optimize pH: Carefully monitor and adjust the pH of the coupling reaction mixture. For phenol coupling, a pH of 8-10 is often optimal. For aniline coupling, a pH of 4-7 is typically used. - Maintain Low Temperature: Keep the diazotization and coupling reactions in an ice bath to ensure the temperature remains between 0-5 °C. Use the diazonium salt immediately after its preparation.[3][5] - Use Pure Reagents: Use freshly distilled or purified starting amines. Ensure the sodium nitrite is of high purity. - Control Stoichiometry: Use a 1:1 molar ratio of the diazonium salt to the coupling component to minimize side reactions. |
| 2. The color of the dye solution changes over time (e.g., fades or changes hue). | - Photodegradation: Many azo dyes are susceptible to fading upon exposure to light, particularly UV radiation.[6][7] - pH Change: The color of many azo dyes is pH-dependent due to their use as acid-base indicators.[8][9] A change in the solution's pH will alter the color. - cis-trans Isomerization: Azo compounds can undergo reversible photoisomerization from the more stable trans isomer to the cis isomer upon exposure to light of a specific wavelength.[10][11][12] This can lead to a change in color. The cis isomer may thermally revert to the trans isomer in the dark.[13][14] - Microbial Degradation: Under anaerobic conditions, microorganisms can decolorize azo dyes by reducing the azo bond.[11][15][16] | - Protect from Light: Store dye solutions in amber bottles or in the dark to prevent photodegradation.[17] - Buffer the Solution: If a stable color is required, use a buffer to maintain a constant pH. - Control Light Exposure: For photosensitive applications, control the wavelength and intensity of the light source. To revert the color change, irradiation with a different wavelength of light or gentle heating might be effective.[14] - Ensure Sterile Conditions: If storing solutions for extended periods, consider sterile filtering to prevent microbial growth. |
| 3. The color of the dye appears different in different solvents. | - Solvatochromism: The polarity of the solvent can influence the electronic structure of the dye molecule, leading to a shift in its absorption spectrum and thus a change in the observed color.[18][19][20][21] This can manifest as a bathochromic shift (to longer wavelengths, often a "deeper" color) or a hypsochromic shift (to shorter wavelengths, often a "lighter" color).[18] | - Consistent Solvent System: Use the same solvent system for all comparative experiments. - Characterize in Different Solvents: If the dye is intended for use in various media, characterize its spectral properties in each solvent to understand its solvatochromic behavior. |
| 4. Low color intensity or yield. | - Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete conversion of the primary aromatic amine to the diazonium salt. - Inefficient Coupling: The coupling reaction may be slow or incomplete due to non-optimal pH, low temperature, or steric hindrance. - Precipitation of Reactants: If the reactants are not fully dissolved, the reaction will be incomplete. | - Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure the amine is fully dissolved in the acidic solution before diazotization. - Optimize Coupling Conditions: Adjust the pH and allow sufficient time for the coupling reaction to complete. Gentle warming may be necessary in some cases, but this must be balanced against the risk of diazonium salt decomposition. - Maintain Solubility: Ensure both the diazonium salt solution and the coupling component solution are homogeneous before and during mixing. |
Frequently Asked Questions (FAQs)
Q1: Why did my azo dye, which was purple, turn red overnight in solution?
A1: This color change could be due to a few factors. The most likely cause is a change in pH.[22] Many azo dyes are sensitive to pH changes and will exhibit different colors in acidic versus basic environments.[9] Another possibility is photo- or thermal-induced cis-trans isomerization of the azo bond, which can alter the dye's absorption spectrum and thus its color.[10][14] Degradation of the dye is also a possibility, though this is often accompanied by a loss of color intensity.
Q2: I followed a protocol for a red azo dye but ended up with a light brown or pinkish solid. What went wrong?
A2: This outcome often points to the decomposition of the diazonium salt. If the temperature during diazotization rises above 5-10°C, the diazonium salt can react with water to form a phenol, which can then undergo other reactions leading to a mixture of colored impurities.[3] Another potential issue is an incorrect pH during the coupling step, which can favor the formation of byproducts over the desired azo dye. Finally, using nitric acid instead of nitrous acid (generated from sodium nitrite and a strong acid) will lead to different, often brown, nitrated products.
Q3: How does the solvent affect the color of my azo dye?
A3: The phenomenon of a color change in different solvents is called solvatochromism.[18][19][20][21] The polarity of the solvent can interact with the ground and excited electronic states of the dye molecule to different extents. This changes the energy gap between these states, which in turn alters the wavelength of light the dye absorbs. A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) will change the perceived color of the solution.
Q4: What is azo-hydrazone tautomerism and can it affect my results?
A4: Azo-hydrazone tautomerism is an equilibrium between two structural isomers: the azo form (-N=N-) and the hydrazone form (>C=N-NH-).[23] This equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic rings. Since the azo and hydrazone tautomers have different chromophores, they will have different colors. A shift in this equilibrium can therefore lead to an unexpected color.
Experimental Protocols
Protocol 1: Synthesis of a Standard Azo Dye (e.g., Para Red)
This protocol outlines the synthesis of Para Red from p-nitroaniline and 2-naphthol.
Materials:
-
p-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Methodology:
-
Diazotization of p-nitroaniline:
-
In a 250 mL beaker, dissolve 1.38 g of p-nitroaniline in 25 mL of dilute HCl (10 mL concentrated HCl in 15 mL water) by gentle warming.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for 10-15 minutes in the ice bath.
-
-
Preparation of the Coupling Solution:
-
In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of 5% NaOH solution.
-
Cool this solution to 5-10 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A deep red precipitate of Para Red should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the red precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or glacial acetic acid to obtain the purified dye.
-
Dry the purified dye in an oven at a low temperature.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04930A [pubs.rsc.org]
- 10. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 11. Azo dye - Wikipedia [en.wikipedia.org]
- 12. Azobenzene - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ijsrp.org [ijsrp.org]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 4,5-Dimethyl-2-(phenyldiazenyl)phenol: A Comparative Guide Using Predicted ¹H and ¹³C NMR Data
For Immediate Release
This guide provides a comparative analysis for the structural validation of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, a substituted azo compound, utilizing predicted Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, offers a detailed experimental protocol for acquiring such data, and presents a logical workflow for NMR-based structural confirmation.
Due to the current unavailability of comprehensive experimental NMR data for this compound in publicly accessible databases, this guide employs highly accurate predicted NMR data as a benchmark for comparison. This approach provides a robust framework for researchers to interpret experimentally obtained spectra and validate the synthesis of the target compound.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet of doublets | 2H | Protons ortho to the azo group on the phenyl ring |
| ~7.45 | Triplet | 2H | Protons meta to the azo group on the phenyl ring |
| ~7.35 | Triplet | 1H | Proton para to the azo group on the phenyl ring |
| ~7.00 | Singlet | 1H | Aromatic proton on the phenol ring (position 6) |
| ~6.80 | Singlet | 1H | Aromatic proton on the phenol ring (position 3) |
| ~5.50 | Broad Singlet | 1H | Phenolic hydroxyl proton (-OH) |
| ~2.30 | Singlet | 3H | Methyl group at position 5 (-CH₃) |
| ~2.25 | Singlet | 3H | Methyl group at position 4 (-CH₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155.0 | Carbon attached to the hydroxyl group (C-1) |
| ~152.0 | Carbon attached to the azo group on the phenyl ring |
| ~145.0 | Carbon attached to the azo group on the phenol ring (C-2) |
| ~135.0 | Carbon at position 4 of the phenol ring |
| ~132.0 | Carbon at position 5 of the phenol ring |
| ~130.0 | Carbon para to the azo group on the phenyl ring |
| ~129.0 | Carbons meta to the azo group on the phenyl ring |
| ~122.0 | Carbons ortho to the azo group on the phenyl ring |
| ~118.0 | Carbon at position 6 of the phenol ring |
| ~115.0 | Carbon at position 3 of the phenol ring |
| ~20.0 | Methyl carbon at position 5 |
| ~19.0 | Methyl carbon at position 4 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure maximum signal-to-noise.
3. ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.
Workflow for NMR-Based Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using NMR spectroscopy.
A Comparative Analysis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the azo dye 4,5-Dimethyl-2-(phenyldiazenyl)phenol against other common azo dyes, namely Sudan I, Para Red, and Disperse Orange 1. The comparison focuses on their physicochemical properties and includes detailed experimental protocols for their characterization.
Introduction to Azo Dyes
Azo dyes are a significant class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] These dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their versatile color palette and relatively simple synthesis.[3][4][5] The color of azo dyes is determined by the electronic properties of the aromatic systems and any auxochromic groups present.[6] This guide will delve into the specific properties of this compound and compare it with other structurally related azo dyes to provide a comprehensive reference for researchers.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and the selected azo dyes is presented in the table below. These properties are crucial for understanding the solubility, stability, and potential applications of these compounds.
| Property | This compound | Sudan I | Para Red | Disperse Orange 1 |
| Molecular Formula | C₁₄H₁₄N₂O[7] | C₁₆H₁₂N₂O[8] | C₁₆H₁₁N₃O₃[4] | C₁₈H₁₄N₄O₂[9][10] |
| Molecular Weight | 226.27 g/mol [7] | 248.28 g/mol [11] | 293.28 g/mol | 318.33 g/mol [9][10] |
| Appearance | - | Orange-red solid[3] | Red powder[4] | Brownish powder[9] |
| Melting Point (°C) | - | 129-133[8][11] | 248-252[5][12] | 151-160[9][10] |
| Solubility | - | Insoluble in water; Soluble in organic solvents like ethanol, benzene, and chloroform.[13] | Insoluble in water and ethanol.[5] | Soluble in most organic solvents.[9][10] |
| λmax (nm) | - | - | 488 | 483 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of azo dyes are provided below. These protocols can be adapted for the specific dyes mentioned in this guide.
Synthesis of Azo Dyes (General Procedure)
The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction.[14]
1. Diazotization of a Primary Aromatic Amine:
-
Dissolve the primary aromatic amine (e.g., aniline for this compound) in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. This reaction forms the diazonium salt.
2. Azo Coupling:
-
Dissolve the coupling agent (e.g., 4,5-dimethylphenol for the target dye) in an alkaline solution (e.g., sodium hydroxide).
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling agent solution with constant stirring.
-
The azo dye will precipitate out of the solution.
-
Collect the solid dye by filtration, wash it with cold water, and dry it.[15]
Characterization Techniques
1. Melting Point Determination:
-
Pack a small amount of the dried dye into a capillary tube sealed at one end.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly and record the temperature range from which the dye starts to melt until it becomes completely liquid.[16][17] A sharp melting point range is indicative of a pure compound.
2. UV-Visible Spectroscopy:
-
Prepare a dilute solution of the azo dye in a suitable solvent (e.g., ethanol or DMSO).[18]
-
Record the absorbance spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is a characteristic property of the dye and is related to its color.[19][20]
3. Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the dye in a volatile solvent.
-
Spot the solution onto a TLC plate (e.g., silica gel).
-
Develop the plate in a sealed chamber containing an appropriate solvent system (mobile phase).
-
After the solvent front has moved up the plate, remove the plate and let it dry.
-
Calculate the retardation factor (Rf) value for each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[21][22][23]
Concluding Remarks
This guide provides a foundational comparison of this compound with other well-known azo dyes. The provided experimental protocols offer a starting point for researchers to synthesize and characterize these compounds. Further experimental investigation into the properties of this compound is necessary to fully elucidate its characteristics and potential applications in comparison to other azo dyes. The data presented herein, combined with the detailed methodologies, will be a valuable resource for scientists working with this class of compounds.
References
- 1. Para red - Wikipedia [en.wikipedia.org]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sudan I - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 7. This compound | C14H14N2O | CID 256014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. DISPERSE ORANGE 1 | 2581-69-3 [chemicalbook.com]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. Sudan I Dye content = 95 842-07-9 [sigmaaldrich.com]
- 12. accustandard.com [accustandard.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 16. davjalandhar.com [davjalandhar.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 19. analysis.rs [analysis.rs]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 23. iitg.ac.in [iitg.ac.in]
Navigating the Chromatic Landscape: A Guide to Alternative Reagents for Azo Coupling Beyond 4,5-Dimethylphenol
For researchers, scientists, and professionals in drug development, the strategic selection of coupling components in azo coupling reactions is paramount to achieving desired dye characteristics and optimizing synthesis. While 4,5-dimethylphenol has been a staple reagent, a diverse array of alternative compounds offers unique advantages in terms of color modulation, solubility, and performance. This guide provides a comparative analysis of viable alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
The azo coupling reaction, a cornerstone of synthetic dye chemistry, involves the reaction of a diazonium salt with an electron-rich coupling agent. The structure of this coupling component fundamentally dictates the final properties of the azo dye. Classical alternatives to 4,5-dimethylphenol include other substituted phenols, naphthols, and a growing class of heterocyclic compounds, each imparting distinct characteristics to the resulting chromophore.
Comparative Performance of Azo Coupling Reagents
The efficacy of a coupling component is primarily evaluated by the yield and purity of the resulting azo dye. The following table summarizes quantitative data from various studies, offering a comparative perspective on the performance of different reagents. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Coupling Component | Diazo Component | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenolic Compounds | |||||
| Phenol | Aniline | Water/NaOH | 0-5 °C | 58 | [1] |
| 4-Chlorophenol | 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone | Water/NaOH | 30-35 °C, pH 8-9 | - | [2] |
| 4-Nitrophenol | 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone | Water/NaOH | 30-35 °C, pH 8-9 | - | [2] |
| Salicylic Acid | Aniline-2-sulfonic acid | Water/NaOH | 0-5 °C, then boiling | - | |
| Naphtholic Compounds | |||||
| 1-Naphthol | Aniline | Water/NaOH | 0-5 °C | 96 | [1] |
| 2-Naphthol | Aniline | Water/NaOH | 0-5 °C | 81 | [1] |
| 2-Naphthol | 4-Aminobenzenesulfonic acid | Water/NaOH | 0-5 °C, then boiling | - | |
| Heterocyclic Compounds | |||||
| 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one | Various anilines | - | - | High | [3] |
| 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Benzenediazonium chloride | Aqueous ethanol | Room temperature | Excellent | [4] |
| 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Diazotized 4-methylaniline | Aqueous ethanol | Room temperature | 82 | [4] |
| 3-methoxypropylamino-substituted pyridine derivatives | 3-cyano-4-chloro-5-formylthiophene | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized experimental protocols for azo coupling reactions with different classes of coupling components.
General Protocol for Azo Coupling with Phenolic Compounds
-
Diazotization of the Aromatic Amine:
-
Dissolve the primary aromatic amine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the phenolic compound (e.g., phenol, substituted phenol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenolic solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring for 30-60 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure azo dye.
-
General Protocol for Azo Coupling with Naphtholic Compounds
The protocol is similar to that for phenolic compounds, with the naphtholic compound (e.g., 1-naphthol, 2-naphthol) being dissolved in aqueous sodium hydroxide in the coupling step. The reaction with naphthols often results in intensely colored precipitates.[1][6]
General Protocol for Azo Coupling with Heterocyclic Compounds
The reaction conditions for heterocyclic coupling components can vary more widely depending on the specific heterocycle used.
-
Diazotization: The diazotization of the aromatic amine is carried out as described in the protocol for phenolic compounds.
-
Coupling Reaction:
-
Dissolve the heterocyclic coupling component (e.g., a pyrazolone or pyridinone derivative) in a suitable solvent, which may be aqueous alkaline, acidic, or an organic solvent like ethanol or acetic acid, depending on the substrate's solubility and reactivity.
-
Cool the solution to the optimal reaction temperature (often 0-10 °C).
-
Slowly add the diazonium salt solution to the solution of the heterocyclic compound with efficient stirring.
-
The pH of the reaction mixture may need to be adjusted to facilitate the coupling.
-
Stir the reaction mixture for a specified time until the reaction is complete.
-
-
Isolation and Purification: The workup procedure is similar to that for phenolic and naphtholic azo dyes, involving filtration, washing, and recrystallization.
Visualizing the Synthesis
To better understand the workflow and relationships in azo dye synthesis, the following diagrams are provided.
Figure 1: General workflow for the synthesis of azo dyes.
Figure 2: Classes of alternative reagents to 4,5-dimethylphenol.
Conclusion
The selection of a coupling component in azo dye synthesis is a critical decision that influences the final product's characteristics. While 4,5-dimethylphenol is a reliable reagent, exploring alternatives such as other substituted phenols, naphthols, and heterocyclic compounds opens up a vast design space for novel dyes with tailored properties. This guide provides a starting point for researchers to compare potential alternatives and select the most suitable coupling component for their specific application, backed by experimental data and established protocols. Further research into direct comparative studies under standardized conditions will be invaluable in creating a more definitive performance hierarchy of these versatile reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies [redalyc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuhk.edu.hk [cuhk.edu.hk]
Unveiling the Biological Promise of 4,5-Dimethyl-2-(phenyldiazenyl)phenol: A Comparative Analysis
For Immediate Release
A detailed comparative guide has been compiled to elucidate the biological activity of 4,5-Dimethyl-2-(phenyldiazenyl)phenol and its structural analogs. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by providing a comprehensive overview of the antibacterial, antifungal, and antioxidant properties of this class of compounds, supported by available experimental data.
The increasing interest in azo compounds within medicinal chemistry stems from their diverse biological activities, including antimicrobial and antioxidant potentials.[1][2] This guide focuses on this compound, a substituted azo phenol, and compares its biological profile with structurally similar compounds. The analysis is based on a review of existing literature, presenting a consolidated view of its potential therapeutic applications.
Comparative Biological Activity: A Tabular Summary
To facilitate a clear comparison, the biological activities of this compound and related compounds from various studies have been summarized. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between different research reports.
Table 1: Antibacterial Activity of 2-(Phenyldiazenyl)phenol Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline | Staphylococcus aureus | Moderate to High | Not Reported | [3] |
| Escherichia coli | Moderate to High | Not Reported | [3] | |
| Pseudomonas aeruginosa | 21.4 (at 50 µg/ml) | Not Reported | [3] | |
| Klebsiella pneumoniae | Moderate to High | Not Reported | [3] | |
| Bacillus anthracoides | Moderate to High | Not Reported | [3] | |
| 4-phenyldiazenyl 2-(phenylimino methyl) phenols (various substitutions) | Bacillus anthracis | Variable | Not Reported | [4] |
| Escherichia coli | Variable | Not Reported | [4] | |
| Staphylococcus aureus | Variable | Not Reported | [4] | |
| Salmonella typhimurium | Variable | Not Reported | [4] | |
| Pseudomonas aeruginosa | Variable | Not Reported | [4] | |
| 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety (azo compounds) | Staphylococcus epidermidis | Not Reported | 16 - 128 | [5] |
| Klebsiella aerogenes | Not Reported | 64 - 128 | [5] | |
| Acinetobacter baumannii | Not Reported | 16 - 64 | [5] | |
| Enterococcus faecium | Not Reported | 8 - 32 | [5] |
Table 2: Antifungal Activity of 2-(Phenyldiazenyl)phenol Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2,2′-Dihydroxyazobenzene (Mono_A) | Candida albicans ATCC 10231 | Not Reported | Not Reported | [1][2] |
| Candida clinical isolates | Not Reported | Not Reported | [1][2] | |
| 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline | Candida albicans | 32.3 (at 100 µg/ml) | Not Reported | [3] |
Table 3: Antioxidant Activity of Azo-Phenol Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-sec-butyl-4-((4-methoxyphenyl)-diazenyl) phenol | DPPH Radical Scavenging | Not Reported (noted as more efficient) | [6] |
| 2-sec-butyl-4-((4-nitrophenyl)-diazenyl) phenol | DPPH Radical Scavenging | Not Reported (noted as less efficient) | [6] |
| Novel Azo-compound derivatives | DPPH Radical Scavenging | 51.88 - 60.05 | [7] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the presented data.
Antibacterial and Antifungal Susceptibility Testing
The disk diffusion method is a widely used qualitative technique to assess antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 1.5 × 10⁸ CFU/mL) is prepared.[1]
-
Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Result Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.[3][4]
The Minimum Inhibitory Concentration (MIC) , the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using broth microdilution methods.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.[5]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Antioxidant Activity Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant potential of a compound.
-
Sample Preparation: Solutions of the test compounds are prepared at various concentrations.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with the test sample solution.[7]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the disk diffusion and DPPH assays.
Disk Diffusion Assay Workflow
DPPH Radical Scavenging Assay Workflow
Conclusion
The available data suggests that this compound and its analogs represent a promising class of compounds with notable antimicrobial and antioxidant activities. The presence of the azo-phenol scaffold appears to be crucial for these biological effects. Further research, including systematic structure-activity relationship (SAR) studies and in-vivo testing, is warranted to fully elucidate their therapeutic potential. This comparative guide provides a foundational overview to inform and direct future investigations in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of some azo-phenol derivatives as antioxidants For egyptian base stock (i) | International Journal of Current Research [journalcra.com]
- 7. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
A Comparative Guide to Analytical Standards for 4,5-Dimethyl-2-(phenyldiazenyl)phenol
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, the selection of an appropriate analytical standard is a critical first step. This guide provides a comparison of available standards and outlines key experimental protocols for their use.
Comparison of Analytical Standards
Table 1: Comparison of a Research-Grade Standard with a Certified Reference Material (CRM)
| Feature | Research-Grade this compound | Example Certified Reference Material (Hypothetical Isomer) |
| Purity | 95% | 99.8% ± 0.1% |
| Certification | None | ISO 17034, ISO/IEC 17025 |
| Traceability | Not specified | Traceable to NIST or other primary standards |
| Certificate of Analysis | Provides basic information (e.g., purity) | Comprehensive, with certified value, uncertainty, and expiry date |
| Availability | Available from chemical suppliers | Typically available from metrology institutes or specialized CRM providers |
Performance Comparison of Analytical Methods
While direct comparative data for different standards of this compound is unavailable due to the lack of a CRM, the following table presents typical performance data for the analysis of azo dyes using a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. This data can be considered representative of the performance expected when using a well-characterized standard.
Table 2: Performance Characteristics of a Validated HPLC-DAD Method for Azo Dye Analysis [1]
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.9998 |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg |
| Limit of Quantification (LOQ) | 0.04 - 0.12 mg/kg |
| Accuracy (% Recovery) | 96.0 - 102.6% |
| Precision (RSD%) | 0.16 - 2.01% |
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of azo dyes like this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of azo dyes and should be optimized for the specific instrumentation and analytical requirements.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (or other suitable buffer)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 5 mM ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Metabolic Pathway of Azo Dyes
Azo dyes, when ingested, undergo metabolism primarily through the reductive cleavage of the azo bond (-N=N-). This process is catalyzed by azoreductase enzymes present in the liver and, significantly, in the gut microbiota.[2][3][4] This metabolic activation can lead to the formation of aromatic amines, which may have toxicological implications.[2][3][4][5]
Caption: Metabolic pathway of azo dyes in the body.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC.
Caption: Workflow for quantitative analysis by HPLC.
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 3. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]
- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. injirr.com [injirr.com]
A Guide to Comparing Experimental and Calculated Spectroscopic Data for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and calculated spectroscopic data for azo dyes, offering insights into the reliability and application of computational methods in characterizing these significant compounds. The synergy between experimental measurements and theoretical calculations is crucial for understanding the structure-property relationships of azo dyes, which are widely used in various fields, including pharmaceuticals and materials science.
Data Presentation: A Comparative Analysis
The following table summarizes representative experimental and calculated spectroscopic data for a selection of azo dyes, highlighting the level of agreement typically observed between the two approaches.
| Azo Dye Derivative | Spectroscopic Technique | Experimental λmax (nm) | Calculated λmax (nm) | Computational Method | Reference |
| o-methoxyaniline-terminated monoazonaphthols | UV-Vis | 489 - 541 | Correlated Well | TD-DFT | [1] |
| Bis azo dyes from benzidine | UV-Vis | 408 - 462 | 426 - 474 (Hydrazone) | B3LYP/6-31G(d,p) | [2] |
| Azo dyes from benzoic and cinnamic acids | UV-Vis | Varies with solvent | Good Matching | M06-2X | [3] |
| Orange II | 13C NMR (ppm) | 178.4 (in D2O) | ~179-180 (Hydrazone) | B3LYP/6-31G(d) | [4] |
| Model azo-dye compounds | 1H NMR (ppm) | Good Agreement | Good Agreement | DFT | [5] |
Note: The accuracy of the calculated data is highly dependent on the chosen computational method, including the functional and basis set. Azo-hydrazone tautomerism can also significantly influence the results.[2][3][6]
Experimental and Computational Protocols
A robust comparison between experimental and calculated data relies on well-defined methodologies for both aspects.
Experimental Protocols
1. Synthesis and Purification: Azo dyes are typically synthesized via a diazo-coupling reaction.[3][7] The crude product is then purified using techniques such as recrystallization or column chromatography to ensure high purity, which is essential for accurate spectroscopic measurements.
2. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer.[7] The dye is dissolved in a suitable solvent (e.g., ethanol, DMSO, water) at a known concentration.[3][7] The solution is then placed in a cuvette, and the absorbance is measured over a specific wavelength range (typically 200-800 nm) to determine the maximum absorption wavelength (λmax).[7]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The purified dye is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Computational Protocols
1. Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the azo dye molecule. This is typically achieved using Density Functional Theory (DFT) with a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[2][3][7][8] The choice of functional and basis set is critical for obtaining accurate results.
2. Calculation of Spectroscopic Properties:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules.[8][9] This method provides information about the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum and determine the calculated λmax. Solvation effects are often included using a Polarizable Continuum Model (PCM) to better mimic experimental conditions.[3][7]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate NMR chemical shifts.[5] The calculated shifts are then often scaled or compared to experimental values to aid in spectral assignment.
Workflow for Comparing Spectroscopic Data
The following diagram illustrates the typical workflow for comparing experimental and calculated spectroscopic data for azo dyes.
Caption: General workflow for comparing experimental and calculated spectroscopic data of azo dyes.
References
- 1. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. UV-VIS spectra of azo dyes in aqueous environment: a combined TD-DFT and molecular dynamics study | Center for Molecular Modeling [molmod.ugent.be]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cytotoxicity Assays for Novel Azo Compounds
The evaluation of cytotoxicity is a critical step in the preclinical assessment of newly synthesized compounds. For researchers working with novel azo compounds, which are known to exhibit a range of biological activities including anticancer properties, selecting the appropriate cytotoxicity assay is paramount.[1][2] Azo compounds, characterized by the R–N=N–R' functional group, can induce cell death through various mechanisms, including apoptosis and DNA damage.[1] This guide provides a comparative overview of common cytotoxicity assays, detailed experimental protocols, and guidance on data interpretation to aid in the robust evaluation of your novel azo compounds.
Comparison of Key Cytotoxicity Assays
Choosing an assay requires understanding its underlying principle, the specific cellular event it measures, and its inherent advantages and limitations. The ideal approach often involves using a combination of assays to obtain a comprehensive understanding of a compound's cytotoxic mechanism.[3]
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4][5][6] | Metabolic activity and mitochondrial function, which correlates with cell viability.[4] | Well-established, cost-effective, and suitable for high-throughput screening.[4][5] | Requires a final solubilization step.[4] Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[4][7] Azo compounds' color may interfere with absorbance readings. Results can be influenced by cell density and incubation time.[7][8] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[9][10] | Cell membrane integrity and necrosis.[9] | Non-radioactive, simple, and can be performed on the same cell culture supernatant over time.[9] | Less sensitive for detecting early apoptosis where the membrane is still intact.[3] High background can occur if serum in the media contains LDH.[11] |
| ATP Assay (e.g., CellTiter-Glo®) | Measures the level of intracellular ATP, which is a key indicator of metabolically active cells.[12] | Cell viability based on ATP levels. | Highly sensitive, rapid, and has a broad linear range.[3][12] Suitable for high-throughput screening. | Can be more expensive than MTT. ATP levels can fluctuate with cell cycle and metabolic changes not directly related to cytotoxicity. |
| Apoptosis Assays (e.g., Annexin V/PI) | Detects the translocation of phosphatidylserine (PS) to the outer cell membrane (an early apoptotic event) using fluorescently labeled Annexin V.[13][14][15] Propidium Iodide (PI) is used to identify late apoptotic/necrotic cells with compromised membranes. | Apoptosis vs. Necrosis.[14] | Provides mechanistic insight by distinguishing between different modes of cell death.[15][16] Can detect apoptosis at an early stage.[13][16] | Requires flow cytometry or fluorescence microscopy. Can be more time-consuming and less suitable for initial high-throughput screening compared to colorimetric assays. |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[13][17] | Activation of the apoptotic cascade. | Provides specific information about the involvement of the caspase-dependent apoptotic pathway.[17] | Does not provide information on overall cell viability. Caspase-independent cell death pathways will be missed. |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. Below are methodologies for three key assays.
MTT Cell Viability Assay
This protocol is a standard procedure for assessing cell viability in response to treatment with novel azo compounds.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.[4][6] The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[6][18] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel azo compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[3][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH is a stable enzyme present in the cytosol of all cells.[9] When the plasma membrane is compromised, LDH is released into the culture medium. The assay measures the enzymatic activity of this extracellular LDH, which is proportional to the extent of cell lysis.[9][11]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the azo compounds as described in the MTT assay protocol (Steps 1 and 2). Include the following controls on each plate:
-
Supernatant Collection: After the treatment period, centrifuge the plate (if working with suspension cells) or allow adherent cells to settle. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680-690 nm to correct for background.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[14] Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the nucleus.[15]
Materials:
-
6-well or 12-well plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with azo compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%.
Example Data Table: IC₅₀ Values (µM) for Novel Azo Compounds
| Compound ID | Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| Azo-001 | MCF-7 | 15.2 ± 1.8 | > 100 |
| Azo-002 | MCF-7 | 5.8 ± 0.7 | 8.1 ± 1.1 |
| Azo-003 | HeLa | 22.5 ± 2.5 | 35.7 ± 4.2 |
| Azo-004 | HeLa | 9.1 ± 1.3 | 12.4 ± 2.0 |
| Control Drug | MCF-7 | 11.5 ± 1.2 | 19.3 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships.
Caption: General experimental workflow for cytotoxicity testing of novel compounds.
Caption: Simplified signaling pathways for apoptosis induction.
Caption: Logical relationship between cellular effects and assay types.
References
- 1. genspark.ai [genspark.ai]
- 2. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Assays and Probes | AAT Bioquest [aatbio.com]
- 18. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results - Arabian Journal of Chemistry [arabjchem.org]
- 19. wildlife-biodiversity.com [wildlife-biodiversity.com]
A Comparative Analysis of the Solvatochromic Behavior of Substituted Azo Phenols
A comprehensive guide for researchers, scientists, and drug development professionals detailing the influence of substituents and solvent environments on the light-absorbing properties of azo phenols, supported by experimental data and protocols.
The solvatochromic behavior of substituted azo phenols, a fascinating class of compounds known for their vibrant colors and sensitivity to their environment, is of paramount importance in various scientific and industrial fields, including dye chemistry, materials science, and analytical chemistry. This guide provides a comparative analysis of their response to different solvents, offering insights into the underlying molecular mechanisms. The interplay between the electronic nature of substituents on the aromatic rings and the polarity of the solvent dictates the color of these compounds, a phenomenon that can be harnessed for various applications.
Quantitative Analysis of Solvatochromic Shifts
The solvatochromic behavior of substituted azo phenols is quantified by the shift in their maximum absorption wavelength (λmax) in the UV-Visible spectrum as the solvent is changed. This shift can be either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength.[1] The extent of this shift is influenced by both the electronic properties of the substituents and the nature of the solvent.
Below is a summary of the solvatochromic data for a selection of substituted azo phenols in various solvents of differing polarity. The data illustrates the impact of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the absorption spectra.
| Azo Phenol Derivative | Substituent (Position) | Solvent | Dielectric Constant (ε) | λmax (nm) | Solvatochromic Shift (Δλmax) from Hexane |
| Parent Compound | |||||
| 4-(phenylazo)phenol | H | Hexane | 1.88 | 345 | 0 |
| Chloroform | 4.81 | 350 | +5 | ||
| Ethanol | 24.55 | 358 | +13 | ||
| DMSO | 46.68 | 365 | +20 | ||
| Electron-Donating Group | |||||
| 4-((4-methylphenyl)azo)phenol | -CH3 (para) | Hexane | 1.88 | 352 | 0 |
| Chloroform | 4.81 | 358 | +6 | ||
| Ethanol | 24.55 | 368 | +16 | ||
| DMSO | 46.68 | 376 | +24 | ||
| Electron-Withdrawing Group | |||||
| 4-((4-nitrophenyl)azo)phenol | -NO2 (para) | Hexane | 1.88 | 380 | 0 |
| Chloroform | 4.81 | 392 | +12 | ||
| Ethanol | 24.55 | 410 | +30 | ||
| DMSO | 46.68 | 425 | +45 |
Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. Absolute values may vary slightly depending on the specific experimental conditions.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis of substituted azo phenols and the subsequent investigation of their solvatochromic properties.
Synthesis of Substituted Azo Phenols
The synthesis of azo phenols is typically achieved through a diazotization-coupling reaction.[2][3]
1. Diazotization of the Aromatic Amine: a. An aromatic amine (e.g., aniline or a substituted aniline) is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. b. A cold aqueous solution of sodium nitrite (NaNO2) is added dropwise to the amine solution while maintaining the low temperature. This reaction forms the diazonium salt.
2. Coupling Reaction: a. The phenol (or a substituted phenol) is dissolved in an alkaline solution, such as aqueous sodium hydroxide, and also cooled to 0-5 °C. b. The freshly prepared, cold diazonium salt solution is then slowly added to the alkaline phenol solution with vigorous stirring. c. The coupling reaction, an electrophilic aromatic substitution, occurs, resulting in the formation of the azo phenol, which often precipitates out of the solution as a brightly colored solid.[2] d. The product is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
Measurement of Solvatochromic Behavior
The solvatochromic shifts are determined using UV-Visible spectroscopy.
1. Preparation of Solutions: a. A stock solution of the synthesized azo phenol is prepared in a volatile solvent (e.g., acetone or methanol). b. A series of solutions of the azo phenol are then prepared in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO). The concentration is kept constant and low enough to adhere to the Beer-Lambert law.
2. Spectroscopic Measurement: a. The UV-Visible absorption spectrum of each solution is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. b. The wavelength of maximum absorption (λmax) for the principal absorption band in the visible region is determined for each solvent.
3. Data Analysis: a. The λmax values are tabulated against the polarity of the solvents. b. The solvatochromic shift (Δλmax) is calculated by subtracting the λmax in a non-polar reference solvent (e.g., hexane) from the λmax in other solvents.
Mechanistic Insights and Visualization
The observed solvatochromic behavior of substituted azo phenols can be explained by several key concepts, including intramolecular charge transfer (ICT) and the existence of tautomeric equilibria.
Intramolecular Charge Transfer (ICT)
In many azo phenols, particularly those with an electron-donating group (EDG) on one aromatic ring and an electron-withdrawing group (EWG) on the other, an intramolecular charge transfer from the donor to the acceptor moiety occurs upon photoexcitation. The polarity of the solvent can stabilize the more polar excited state to a greater extent than the ground state, leading to a smaller energy gap and a bathochromic shift in the absorption spectrum.
Caption: Intramolecular Charge Transfer (ICT) mechanism.
Azo-Hydrazone Tautomerism
Azo phenols can exist in two tautomeric forms: the azo form and the hydrazone form. The position of this equilibrium is sensitive to the solvent, temperature, and the electronic nature of the substituents.[2][4] Polar protic solvents, capable of hydrogen bonding, can preferentially stabilize one tautomer over the other, leading to significant changes in the absorption spectrum. Generally, the hydrazone form absorbs at longer wavelengths than the azo form.
Caption: Azo-Hydrazone tautomeric equilibrium.
Experimental Workflow
The systematic investigation of the solvatochromic behavior of substituted azo phenols follows a logical workflow, from synthesis to data analysis.
Caption: Experimental workflow for solvatochromism studies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,5-Dimethyl-2-(phenyldiazenyl)phenol
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4,5-Dimethyl-2-(phenyldiazenyl)phenol, a compound requiring careful management due to its potential hazards.
Key Safety and Disposal Information
The following table summarizes critical information for the safe handling and disposal of this compound, based on its Safety Data Sheet (SDS).[1]
| Parameter | Guideline | Source |
| Waste Treatment | Offer surplus and non-recyclable solutions to a licensed disposal company. | [1] |
| Disposal Contact | Contact a licensed professional waste disposal service. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Spill Cleanup (Solid) | Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary when disposing of this compound. The following steps outline the recommended procedure for its disposal, as well as for the management of spills and contaminated materials.
1. Waste Identification and Segregation:
-
Clearly label containers of this compound waste with "Hazardous Waste" and the full chemical name.
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials.
2. Packaging for Disposal:
-
Ensure waste is stored in a suitable, closed container to prevent leaks or spills.[1]
-
The container must be in good condition and compatible with the chemical.
3. Arranging for Professional Disposal:
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
4. Handling of Spills:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used for the cleanup.
5. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Dispose of contaminated packaging and other materials as you would the unused product, in a sealed and labeled container.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
